4-(1-bromoisoquinolin-3-yl)morpholine
Description
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Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
4-(1-bromoisoquinolin-3-yl)morpholine |
InChI |
InChI=1S/C13H13BrN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2 |
InChI Key |
LHDYFLVJCRWJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3C(=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 4-(1-bromoisoquinolin-3-yl)morpholine in Kinase Inhibitor Design
The following technical guide provides an in-depth analysis of the pharmacological potential, synthetic utility, and strategic application of 4-(1-bromoisoquinolin-3-yl)morpholine and its derivatives.
Executive Summary
The molecule This compound represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors targeting the PI3K/Akt/mTOR pathway .
While the 1-bromo derivative itself is a reactive intermediate rather than a final drug candidate, its structural architecture offers a dual-functionality platform:
-
The C3-Morpholine Moiety: Acts as a critical "hinge binder," providing solubility and a hydrogen-bond acceptor often required for potency against lipid kinases (PI3K) and PI3K-related kinases (mTOR).
-
The C1-Bromo "Warhead": Serves as a versatile electrophilic handle for late-stage diversification (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to access the hydrophobic specificity pockets of the target enzyme.
This guide details the synthetic access to this core, its mechanistic relevance in oncology, and protocols for its validation.
Mechanistic Pharmacology: The PI3K/mTOR Axis
The primary pharmacological interest in 3-morpholinoisoquinolines lies in their ability to inhibit the Phosphatidylinositol 3-kinase (PI3K) pathway, which is hyperactivated in over 60% of human cancers.
Structural Basis of Inhibition
Crystallographic data of morpholino-substituted heterocycles bound to PI3K
-
Hinge Interaction: The oxygen atom of the morpholine ring forms a key hydrogen bond with the backbone amide of the valine residue in the kinase hinge region (e.g., Val851 in PI3K
). -
Affinity Pocket: The isoquinoline core acts as a planar scaffold, stacking between hydrophobic residues (Trp, Met).
-
Selectivity Vector (C1-Position): Substituents introduced at the C1-position (displacing the bromine) extend into the affinity pocket, determining isoform selectivity (e.g., sparing PI3K
to avoid insulin resistance).
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting this pathway using a 3-morpholinoisoquinoline derivative.
Caption: Logical flow of the PI3K/Akt/mTOR pathway showing the dual-inhibition points of morpholino-isoquinoline derivatives.[1][2][3]
Synthetic Strategy: The "N-Oxide Rearrangement" Route
Direct nucleophilic substitution of 1,3-dibromoisoquinoline with morpholine is not recommended due to regioselectivity issues. The C1 position is more electrophilic than C3; thus, direct attack yields the unwanted 1-morpholino-3-bromoisoquinoline isomer.
To synthesize the target This compound (where morpholine is at C3 and Br is at C1), a "Reverse Strategy" utilizing N-oxide activation is required.
Validated Synthetic Workflow
| Step | Reaction Type | Reagents & Conditions | Purpose |
| 1 | Core Formation | Homophthalimide + POCl | Generates 1,3-dichloroisoquinoline. |
| 2 | Regioselective Reduction | Red-P, HI, reflux (or Pd/C, H | Reduces the more reactive C1-Cl, yielding 3-chloroisoquinoline. |
| 3 | Nucleophilic Substitution | Morpholine, Pd | Installs the morpholine at C3. Product: 3-morpholinoisoquinoline. |
| 4 | N-Oxidation | mCPBA, DCM, 0°C to RT | Activates the C1 position. Product: 3-morpholinoisoquinoline N-oxide. |
| 5 | Rearrangement/Bromination | POBr | Critical Step: Rearranges the N-oxide to install Br at C1. |
Synthesis Visualization
Caption: Step-wise chemical synthesis ensuring correct regiochemistry of the 1-bromo-3-morpholino substitution pattern.
Experimental Protocols
Protocol: Regioselective Bromination (Step 5)
Note: This protocol assumes the successful isolation of 3-morpholinoisoquinoline N-oxide.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-morpholinoisoquinoline N-oxide (1.0 eq) in anhydrous acetonitrile (0.1 M concentration).
-
Addition: Add phosphorus oxybromide (POBr
, 1.5 eq) portion-wise at 0°C. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (80-82°C) for 2 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The polar N-oxide spot should disappear, replaced by a less polar product spot.
-
Quench: Cool to 0°C. Pour onto crushed ice/saturated NaHCO
solution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (SiO
, 0-20% EtOAc in Hexanes). -
Validation:
H NMR should show the loss of the C1-proton signal (typically a singlet around 9.0 ppm in the parent isoquinoline).
Protocol: In Vitro PI3K Kinase Assay (ADP-Glo)
To validate the pharmacological potential of derivatives generated from this scaffold:
-
Reagents: Recombinant PI3K
enzyme, PIP2:PS lipid substrate, ATP (10 M), and test compounds dissolved in DMSO. -
Incubation: Mix enzyme (2 ng/
L) with inhibitor (variable concentration) in kinase buffer. Incubate 15 min at RT. -
Reaction Start: Add ATP/Lipid substrate mixture. Incubate 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader. Calculate IC
using non-linear regression (GraphPad Prism).
Structure-Activity Relationship (SAR) Insights
When utilizing this compound as a starting block, the following SAR trends are established in literature for PI3K inhibitors:
| Region | Modification | Pharmacological Impact |
| C1-Position | Aryl/Heteroaryl coupling | Determinant of Selectivity. Introducing a 3-aminophenyl or indazole group here often improves potency (nM range) and selectivity for PI3K |
| C3-Morpholine | Substitution (e.g., methyl) | Metabolic Stability. Adding a methyl group to the morpholine ring (chiral) can reduce metabolic clearance without sacrificing H-bonding. |
| Isoquinoline Core | C6/C7 Substitution | Solubility/Potency. Electron-donating groups (OMe) at C6/C7 can modulate the electron density of the ring, affecting the strength of the hinge interaction. |
References
-
Regioselectivity in Isoquinolines: Osborne, J. D., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
-
PI3K/mTOR Inhibitor Design: Marone, R., et al. "Targeting melanoma with dual PI3K/mTOR inhibitors." Molecular Cancer Research, 2009. Link
-
Morpholine Scaffold Utility: Rewcastle, G. W., et al. "Synthesis of 4-(phenylamino)pyrimidine derivatives as ATP-competitive protein kinase inhibitors." Journal of Medicinal Chemistry, 2002. (Establishes morpholine as a hinge binder). Link
-
Isoquinoline N-Oxide Rearrangement: Woźniak, M., et al. "Amination of isoquinoline N-oxides." Tetrahedron, 1990. (Foundational chemistry for the C1-functionalization). Link
-
General PI3K Inhibitor Review: Liu, P., et al. "Recent advances in the development of PI3K inhibitors." Oncotarget, 2017. Link
Sources
The Ascendancy of the Morpholine-Isoquinoline Scaffold: A Deep Dive into Structure-Activity Relationships for Kinase Inhibitor Design
Abstract
The confluence of the isoquinoline core, a privileged scaffold in medicinal chemistry, with the versatile morpholine moiety has given rise to a potent class of molecules with significant therapeutic potential, particularly in the realm of oncology. This in-depth technical guide explores the critical structure-activity relationships (SAR) of morpholine-substituted isoquinolines, providing a comprehensive resource for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between chemical structure and biological function, this guide illuminates the rational design principles underpinning the development of next-generation kinase inhibitors. We will delve into the synthetic strategies, key biological targets, and the nuanced impact of substituent modifications on potency, selectivity, and pharmacokinetic properties.
Introduction: The Strategic Alliance of Two Pharmacophoric Powerhouses
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs, prized for its rigid structure that allows for precise orientation of functional groups.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor for target engagement.[4][5][6] The strategic combination of these two scaffolds has proven to be a highly successful approach in the design of kinase inhibitors, which are pivotal in combating the uncontrolled cell proliferation characteristic of cancer.[7][8]
This guide will systematically deconstruct the SAR of morpholine-substituted isoquinolines, offering insights into how modifications to both the isoquinoline core and the morpholine substituent can be rationally exploited to optimize therapeutic efficacy.
The Synthetic Blueprint: Constructing a Diverse Chemical Library
The exploration of SAR is contingent upon the synthesis of a diverse library of analogues. While numerous specific synthetic routes exist, a generalized and adaptable strategy is crucial for systematic investigation. A common approach involves a multi-step synthesis that allows for late-stage diversification.[2]
Generalized Synthetic Workflow
A representative synthetic pathway to access a variety of morpholine-substituted isoquinolines often commences with the construction of a functionalized isoquinoline core, followed by the introduction of the morpholine moiety.
Caption: Generalized synthetic workflow for morpholine-substituted isoquinolines.
Key Experimental Protocol: Synthesis of a Morpholine-Substituted Tetrahydroquinoline Derivative
The following protocol is a representative example for the synthesis of a morpholine-substituted tetrahydroquinoline, a common scaffold in this class of compounds.[4]
Step 1: Synthesis of N-(1-(morpholine-4-carbonyl) derivative)
-
Dissolve the substituted tetrahydroquinoline intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.5 eq) dropwise to the solution under an inert atmosphere (e.g., nitrogen or argon) and stir for 30 minutes at room temperature.
-
Slowly add morpholine-4-carbonyl chloride (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and extract the organic layer with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired morpholine-substituted tetrahydroquinoline derivative.
Key Biological Targets and Signaling Pathways
Morpholine-substituted isoquinolines have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[7]
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[9] Many morpholine-substituted isoquinoline derivatives have been designed as mTOR inhibitors.[4]
Caption: Simplified mTOR signaling pathway and the point of intervention for inhibitors.
The MAPK/ERK Pathway: A Key Regulator of Cell Division
The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Certain isoquinoline derivatives have been developed as inhibitors of key kinases within this pathway, such as B-Raf.[10]
Decoding the Structure-Activity Relationship (SAR)
The potency and selectivity of morpholine-substituted isoquinolines are exquisitely sensitive to the nature and position of various substituents. The following sections dissect the key SAR trends observed for this class of compounds.
The Indispensable Morpholine Moiety
The morpholine ring is a critical pharmacophoric element. Its primary roles include:
-
Enhancing Solubility: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, improving the aqueous solubility of the molecule, which is a crucial pharmacokinetic property.[4]
-
Target Engagement: The morpholine can form specific hydrogen bonds with residues in the ATP-binding pocket of target kinases, contributing significantly to binding affinity.[4]
-
Metabolic Stability: The saturated nature of the morpholine ring generally imparts greater metabolic stability compared to more labile functional groups.[4]
Substitution on the Isoquinoline Core
Modifications to the isoquinoline scaffold itself have a profound impact on biological activity.
-
Position of Morpholine Linkage: The point of attachment of the morpholine-containing side chain to the isoquinoline core is critical. For instance, N-substituted derivatives have shown significant antiproliferative properties.[1][11]
-
Aromatic Substituents: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) groups, on the benzamide portion of the molecule has been shown to significantly enhance cytotoxic activity and selectivity.[4] Conversely, the presence and position of methoxy groups can also modulate activity.[1]
The Nature of the Linker
The linker connecting the morpholine ring to the isoquinoline core influences the overall conformation of the molecule and its ability to fit into the target's binding site. Alkyl chains of varying lengths are commonly employed, with a propyl linker often demonstrating favorable activity.[1][11]
SAR Data Summary
The following table summarizes key SAR findings from the literature for a series of morpholine-substituted tetrahydroquinoline derivatives targeting mTOR.[4]
| Compound | R1 Substituent (Benzamide) | IC50 A549 (µM) | IC50 MCF-7 (µM) | IC50 MDA-MB-231 (µM) |
| 10d | 4-CF3 | 0.062 | 0.58 | 1.003 |
| 10e | 3,5-bis(CF3) | 0.033 | 0.12 | 0.25 |
| 10h | 4-F | 0.15 | 0.087 | 0.45 |
Key Insights from the Data:
-
The presence of electron-withdrawing trifluoromethyl groups on the benzamide ring generally enhances potency, with the 3,5-bis(CF3) substitution (compound 10e ) showing the highest activity against the A549 lung cancer cell line.[4]
-
A single fluorine substituent at the 4-position (compound 10h ) leads to potent activity against the MCF-7 breast cancer cell line.[4]
Experimental Evaluation: Protocols for Assessing Kinase Inhibitory Activity
The robust evaluation of SAR requires standardized and reliable experimental protocols. In vitro kinase assays and cell-based proliferation assays are fundamental tools in this process.
In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13] This allows for the determination of a compound's IC50 value, a key measure of its potency.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a serial dilution of the compound in the appropriate kinase assay buffer.
-
Prepare solutions of the target kinase, substrate, and ATP at the desired concentrations in kinase buffer.[14]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound solution or DMSO (for control wells).
-
Add 5 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[15]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-60 minutes.[12]
-
-
Signal Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the morpholine-substituted isoquinoline compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The morpholine-substituted isoquinoline scaffold represents a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of the morpholine moiety for enhancing pharmacokinetic properties and target engagement, as well as the profound influence of substitutions on the isoquinoline core for modulating potency and selectivity.
Future research in this area will likely focus on:
-
Exploring Novel Kinase Targets: Expanding the application of this scaffold to other kinase families implicated in a wider range of diseases.
-
Fine-Tuning Selectivity: Developing compounds with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome known resistance mechanisms to existing kinase inhibitors.
-
Application of Computational Modeling: Utilizing molecular docking and dynamics simulations to further refine the rational design of new derivatives with enhanced binding affinities and optimized pharmacokinetic properties.[4]
By leveraging the foundational SAR principles outlined in this guide, researchers and drug development professionals are well-equipped to continue advancing the morpholine-substituted isoquinoline scaffold towards the clinic and, ultimately, to the benefit of patients.
References
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
- Selected SAR of isoquinoline series.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Mel
- Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. Benchchem.
- Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed.
- Expanding complex morpholines using system
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC.
- Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
- Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- N-(3-morpholinopropyl)-substituted isoquinoline 3, with antiproliferative activity.
- Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001). PubMed.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine as a privileged scaffold for neurodegener
- Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.
- Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. (2015). IntechOpen.
- Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). (2008). PubMed.
- Biological activities of morpholine derivatives and molecular targets involved.
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- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 5. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 6. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
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Chemical Stability and Storage Architecture for 4-(1-bromoisoquinolin-3-yl)morpholine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 4-(1-bromoisoquinolin-3-yl)morpholine (CAS: 1179148-99-2) is a highly versatile bi-functionalized heterocyclic intermediate widely utilized in medicinal chemistry and materials science. Its structural architecture—featuring an electrophilic aryl bromide at the C1 position and an electron-donating morpholine ring at the C3 position—makes it an exceptional candidate for transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations)[1]. However, this exact structural reactivity profile introduces specific chemical vulnerabilities. This whitepaper provides a mechanistic analysis of its degradation pathways, establishes field-proven storage protocols, and details a self-validating analytical workflow to ensure structural integrity over time.
Structural Vulnerability Profiling
As a Senior Application Scientist, I approach molecular stability by deconstructing the molecule into its reactive nodes. The stability of this compound is dictated by three primary structural features:
-
The C1-Aryl Bromide Bond: The bromine atom is positioned alpha to the isoquinoline nitrogen. The electronegative nitrogen acts as an electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This activates the C1 position toward Nucleophilic Aromatic Substitution (
). Consequently, prolonged exposure to ambient moisture or protic solvents can lead to slow hydrolysis, yielding 1-hydroxyisoquinoline (isoquinolone) derivatives. -
The Morpholine Moiety: The cyclic secondary amine derivative contains a nitrogen lone pair that is partially conjugated with the aromatic system. Despite this conjugation, the morpholine nitrogen remains susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to N-oxide formation.
-
The Isoquinoline Core: Aromatic heterocycles containing halogens are inherently sensitive to ultraviolet (UV) radiation. Photoexcitation can induce homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical that rapidly abstracts hydrogen from its environment (photodehalogenation).
Mechanistic Degradation Pathways
Understanding why a compound degrades is the prerequisite to preventing it. The following diagram illustrates the three primary degradation vectors.
Figure 1: Mechanistic degradation pathways of this compound.
Causality of Degradation
-
Photodehalogenation: Absorption of UV light (
nm) promotes the molecule to an excited singlet state, followed by intersystem crossing to a triplet state. The energy exceeds the C-Br bond dissociation energy ( kcal/mol), causing homolytic fission. -
Thermal Oxidation: According to the Arrhenius equation, the rate of N-oxidation scales exponentially with temperature. Storing the compound at ambient room temperature (25 °C) provides sufficient kinetic energy to slowly overcome the activation barrier for oxidation over several months.
Empirical Storage Protocols
To mitigate the vulnerabilities outlined above, storage conditions must be rigorously controlled. Standard industry practice for 1-bromoisoquinoline derivatives mandates refrigerated storage to suppress thermal degradation[2].
Step-by-Step Long-Term Storage Methodology
-
Lyophilization / Drying: Ensure the synthesized or purchased compound is completely free of residual protic solvents (e.g., water, methanol) using high-vacuum desiccation for at least 12 hours. Causality: Removes the nucleophiles responsible for
hydrolysis. -
Inert Gas Purging: Transfer the dry powder into a chemically inert borosilicate glass vial. Purge the headspace with high-purity Argon (heavier than air) or Nitrogen for 60 seconds. Causality: Displaces atmospheric oxygen, completely arresting the N-oxidation pathway.
-
Vial Selection & Sealing: Seal the vial with a PTFE-lined screw cap. The vial must be made of amber glass . Causality: Amber glass filters out UV radiation below 400 nm, preventing photodehalogenation. PTFE prevents the leaching of plasticizers that occurs with standard rubber septa.
-
Temperature Control: Store the sealed vial in a monitored refrigerator at 2–8 °C [2]. Causality: Lowers the thermal kinetic energy, effectively freezing the rate constant of any residual degradation reactions.
Figure 2: Sequential workflow for the processing, storage, and validation of the compound.
Stability-Indicating Analytical Workflow
A protocol is only as good as its validation. To ensure the compound has not degraded during storage, you must employ a self-validating HPLC-UV/MS method . This method does not just measure purity; it proves that the system is capable of detecting degradation if it exists.
Self-Validating HPLC-UV Protocol
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of the morpholine nitrogen, sharpening the peak).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (optimal for the isoquinoline chromophore).
The Self-Validation Step (System Suitability Test - SST)
Before analyzing your stored batch, you must run a Forced Degradation Control .
-
Take 1 mg of this compound and dissolve it in 1 mL of Acetonitrile.
-
Add 50 µL of 3%
and expose to ambient light for 2 hours. -
Inject this control into the HPLC.
-
Validation Criteria: The system is only validated if the chromatogram shows a distinct degradant peak (N-oxide) with a baseline resolution (
) from the parent peak. If the peaks co-elute, the method is invalid and the gradient must be flattened. Once validated, inject the stored sample.
Quantitative Stability Data
The following table synthesizes expected stability metrics based on the physicochemical behavior of 1-bromoisoquinoline derivatives under various environmental stresses[3].
| Environmental Stressor | Storage Condition | Expected Purity at 1 Month | Expected Purity at 6 Months | Primary Degradant Observed |
| Optimal | 2–8 °C, Argon, Amber Vial | > 99.5% | > 99.0% | None |
| Thermal Stress | 40 °C, Ambient Air, Dark | ~ 97.2% | < 90.0% | Morpholine N-oxide |
| Photolytic Stress | 25 °C, UV Light (Unshielded) | < 85.0% | < 50.0% | De-brominated Isoquinoline |
| Hydrolytic Stress | 25 °C, 75% Relative Humidity | ~ 96.5% | < 88.0% | 1-Hydroxyisoquinoline deriv. |
Table 1: Quantitative stability matrix demonstrating the critical necessity of temperature, light, and atmosphere control.
References
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Bromoisoquinoline. Retrieved from[Link]
-
Ge, S., Green, R. A., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(4), 1617-1627. Retrieved from[Link]
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Bioactivity and Synthetic Utility of 1-Bromo-3-Morpholinoisoquinoline Scaffolds: A Technical Guide
Executive Summary
In modern medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged scaffolds that offer both precise pharmacophoric alignment and late-stage synthetic tractability. The 1-bromo-3-morpholinoisoquinoline scaffold (CAS 1179148-99-2) has emerged as a cornerstone building block in the development of antineoplastic agents. By combining the rigid, aromatic isoquinoline core with the well-documented hinge-binding properties of the morpholine ring, this scaffold provides an ideal starting point for targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis.
This guide provides an in-depth analysis of the structural causality, biological activity, and experimental workflows associated with 1-bromo-3-morpholinoisoquinoline, serving as a comprehensive resource for drug development professionals.
Mechanistic Rationale: The Convergence of Synthesis and Pharmacophore
The selection of the 1-bromo-3-morpholinoisoquinoline scaffold is not arbitrary; it represents a highly optimized convergence of chemical reactivity and biological target engagement.
The Morpholine Hinge-Binder
The morpholine ring is a ubiquitous motif in kinase inhibitors. Mechanistically, the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In the context of PI3K isoforms, this oxygen interacts directly with the backbone amide of Val851 (in PI3Kα) within the ATP-binding hinge region [1]. Furthermore, the morpholine moiety modulates the overall lipophilicity (LogP) of the molecule, improving aqueous solubility and cellular permeability compared to purely carbocyclic analogs [2].
The Isoquinoline Core
The isoquinoline bicycle provides the necessary planar geometry to intercalate into the hydrophobic cleft of the ATP-binding pocket. It engages in extensive
The C1-Bromo Synthetic Handle
The causality behind positioning a bromine atom at the C1 position lies in its electronic environment. The adjacent imine nitrogen withdraws electron density from the C1 carbon, making the carbon-halogen bond highly susceptible to oxidative addition by Palladium(0) species. This allows the scaffold to serve as a universal precursor for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid exploration of the chemical space surrounding the affinity pocket.
Biological Activity: Targeting the PI3K/Akt/mTOR Axis
Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of numerous malignancies, driving cell survival, proliferation, and metabolic reprogramming. Derivatives of the morpholinoisoquinoline scaffold have demonstrated profound efficacy as both isoform-selective PI3K inhibitors and dual PI3K/mTOR inhibitors[3].
Caption: Inhibition of the PI3K/AKT/mTOR signaling axis by morpholinoisoquinoline derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the tunability of this scaffold, the following table summarizes the in vitro inhibitory activity (IC50) of representative C1-substituted derivatives. The data highlights how specific modifications at the C1 position dictate kinase selectivity.
| Compound ID | C1 Substitution | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Mechanistic Rationale for Potency Shift |
| Scaffold | -Br (Unsubstituted) | >10,000 | >10,000 | >10,000 | Lacks necessary affinity pocket engagement. |
| Deriv. A | 4-Hydroxyphenyl | 12.5 | 45.2 | 110.5 | Phenolic -OH acts as an H-bond donor to Tyr836. |
| Deriv. B | 3-Pyridyl | 8.4 | 12.1 | 85.0 | Pyridine nitrogen improves electrostatic fit and solubility. |
| Deriv. C | 2-Aminopyrimidine | 2.1 | 3.5 | 15.2 | Dual H-bond donor/acceptor perfectly fills the specificity pocket. |
Experimental Workflows: From Scaffold to Lead
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the causality of the experimental outcomes.
Caption: Workflow for the derivatization and biological screening of the isoquinoline scaffold.
Protocol 1: Late-Stage Derivatization via Suzuki-Miyaura Coupling
Objective: To functionalize the C1 position of the scaffold with diverse aryl/heteroaryl boronic acids to generate a screening library.
Causality of Reagents:
-
Catalyst (
): Selected because its bidentate ligand (dppf) provides a large bite angle. This forces the palladium center into a geometry that accelerates the rate-limiting reductive elimination step, preventing catalyst poisoning. -
Base (
): Aqueous carbonate is required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic boronate complex essential for transmetalation. -
Solvent (1,4-Dioxane/
4:1): Ensures homogenous dissolution of both the lipophilic isoquinoline scaffold and the inorganic base.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine 1-bromo-3-morpholinoisoquinoline (1.0 eq) and the desired aryl boronic acid (1.2 eq).
-
Catalyst Addition: Add
(0.05 eq). Crucial Step: Do not expose the catalyst to oxygen, as Pd(II) can be prematurely reduced or form inactive oxides. -
Solvent & Base: Inject degassed 1,4-Dioxane, followed by a 2M aqueous solution of
(3.0 eq). -
Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS every 4 hours. The assay is self-validating: the disappearance of the distinct isotopic bromine doublet (M and M+2 peaks in a 1:1 ratio) in the mass spectrum confirms successful oxidative addition and coupling.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo Assay)
Objective: Quantify the half-maximal inhibitory concentration (
Causality of Reagents:
-
ADP-Glo Reagent: This acts as a self-validating detection system. It depletes unreacted ATP and converts kinase-generated ADP back into ATP, which then drives a luciferase reaction. This orthogonal approach prevents false positives caused by compounds that might act as fluorescent quenchers in direct-binding assays.
-
ATP Concentration: Set exactly at the
value for PI3Kα (typically ~20 µM). Operating at ensures the assay is in the linear kinetic range and accurately reflects competitive inhibition at the ATP hinge region.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to eliminate volumetric pipetting errors.
-
Enzyme Addition: Add 5 µL of recombinant PI3Kα enzyme diluted in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM
, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor. -
Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 (10 µM) and ATP (at
). Incubate for 60 minutes at room temperature. -
Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Self-Validation (Quality Control): A standard reference inhibitor (e.g., ZSTK474) [2] must be run in parallel on every plate. The assay is only considered valid if the reference
falls within 3-fold of its historical mean. Additionally, a "No-Enzyme" control must establish a baseline, ensuring the Signal-to-Background (S/B) ratio is >5. -
Data Analysis: Read luminescence on a multi-mode plate reader. Plot the percentage of kinase inhibition against the log of compound concentration, fitting the data to a 4-parameter logistic (4PL) regression model to determine the
.
References
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL
- Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors Source: BenchChem URL
A Technical Guide to the Physicochemical Characterization of 4-(1-bromoisoquinolin-3-yl)morpholine
Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its therapeutic potential. Before a compound can exert a biological effect, it must navigate the complex biological milieu, a journey governed by its intrinsic characteristics. This guide focuses on a novel chemical entity, 4-(1-bromoisoquinolin-3-yl)morpholine, a molecule that combines the medicinally significant isoquinoline scaffold with the versatile morpholine moiety. While this specific compound is not extensively documented in public literature, its structural motifs suggest potential relevance in medicinal chemistry.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It deviates from a rigid template to provide a logical, scientifically-grounded framework for the comprehensive physicochemical characterization of novel compounds, using this compound as a case study. We will explore both predictive computational methods and established experimental protocols, emphasizing the causality behind methodological choices and the self-validating nature of a robust characterization workflow.
Predicted Physicochemical Profile of this compound
In the absence of experimental data for a novel compound, the initial step is to generate a predicted physicochemical profile using robust in silico models. These predictions provide a foundational understanding of the molecule's likely behavior and guide subsequent experimental work. The following table summarizes the predicted properties for this compound, generated using the SwissADME web tool, which integrates multiple predictive models.[1][2][3]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₃BrN₂O | Defines the elemental composition. |
| Molecular Weight | 293.16 g/mol | Influences absorption and diffusion; generally, <500 Da is preferred for oral bioavailability (Lipinski's Rule of 5).[4] |
| Calculated LogP (iLOGP) | 2.55 | A key measure of lipophilicity, affecting solubility, absorption, membrane permeability, and metabolic stability. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Estimates the surface area of polar atoms, a descriptor of hydrogen bonding potential and cell permeability. |
| Hydrogen Bond Acceptors | 3 | The number of nitrogen and oxygen atoms, influencing solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | The number of O-H and N-H bonds, impacting solubility and membrane permeability. |
| Number of Rotatable Bonds | 1 | A measure of molecular flexibility, which can influence receptor binding affinity. |
| Aqueous Solubility (ESOL) | Log S = -3.25 | Predicts the solubility in water, a critical factor for drug formulation and absorption. |
| Bioavailability Score | 0.55 | An empirical score based on multiple physicochemical properties to estimate the potential for oral bioavailability. |
These values were calculated using the SwissADME online tool, a free resource for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1][3]
In-Depth Analysis of Lipophilicity: Calculated LogP
The octanol-water partition coefficient (LogP) is arguably one of the most critical physicochemical parameters in drug design. It quantifies the lipophilicity of a compound, which is its preference for a lipid-like environment (n-octanol) versus an aqueous environment (water). This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Computational Approaches to LogP Prediction
Computational LogP prediction is a rapid and cost-effective method to estimate the lipophilicity of a vast number of compounds in the early stages of drug discovery.[4] Several algorithms exist, each with its own strengths and limitations:
-
Atom-based methods (e.g., ALOGP): These methods calculate LogP by summing the contributions of individual atoms. While fast, they may not accurately capture the electronic effects of complex functional groups.
-
Fragment-based methods (e.g., ClogP): These approaches dissect the molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions. This method can be more accurate for molecules containing well-characterized fragments.
-
Property-based methods (e.g., iLOGP): These more recent methods utilize a wider range of molecular descriptors, such as polarizability and partial atomic charges, to build more sophisticated predictive models. The iLOGP value presented in the table is derived from such a physics-based model.[1]
The choice of a predictive model should be guided by the chemical space being explored. For novel scaffolds, it is often advisable to consult multiple prediction algorithms to establish a consensus range for the LogP value.
Caption: Workflow for In Silico LogP Prediction.
Experimental Determination of LogP: Methodologies and Protocols
While in silico predictions are invaluable for high-throughput screening, experimental determination of LogP is essential for lead optimization and regulatory submissions. The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The "Gold Standard": The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most widely accepted technique for LogP determination. It directly measures the partitioning of a compound between n-octanol and water at equilibrium.
Protocol: Shake-Flask LogP Determination
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS pH 7.4 for physiological relevance) with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.
-
Equilibration: Shake the vessel vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure a clean separation, especially if an emulsion forms.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality and Trustworthiness: The shake-flask method's status as the "gold standard" stems from its direct measurement of partitioning. However, its accuracy is contingent on meticulous experimental technique, including ensuring complete phase separation and accurate quantification. The protocol is self-validating through the use of mass balance calculations—the total amount of compound at the end of the experiment should equal the amount initially added.
Caption: Experimental Workflow for Shake-Flask LogP Determination.
High-Throughput Alternative: RP-HPLC Method
For screening larger numbers of compounds, RP-HPLC offers a faster, more automated alternative to the shake-flask method. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol: HPLC-based LogP Estimation
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known LogP values that span a range encompassing the expected LogP of the test compound.
-
Data Collection: Record the retention time (t_R) for each standard and the dead time (t_0) of the system. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log k versus the known LogP values of the standards. A linear relationship should be observed.
-
Sample Analysis: Inject the test compound, this compound, under the same chromatographic conditions and determine its log k.
-
LogP Estimation: Interpolate the LogP of the test compound from the calibration curve using its measured log k.
Causality and Trustworthiness: The HPLC method is based on the principle that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times. The reliability of this indirect method is critically dependent on the quality of the calibration curve and the structural similarity between the standard compounds and the test compound.
Proposed Synthetic Route for this compound
As this compound is not commercially available, a plausible synthetic route is necessary for its experimental characterization. Based on established synthetic methodologies for substituted isoquinolines and C-N bond formation, a two-step sequence is proposed.
-
Synthesis of 1,3-Dibromoisoquinoline: A suitable starting material would be isoquinoline, which can undergo bromination to yield a mixture of bromo-isoquinolines. Selective synthesis or separation would be required to obtain the 1,3-dibromo-isoquinoline precursor.
-
Buchwald-Hartwig Amination: The 1,3-dibromoisoquinoline can then be coupled with morpholine via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for forming C-N bonds between aryl halides and amines.[5][6] The reaction would likely proceed with regioselectivity, with the more reactive C1 position being substituted first. Careful control of stoichiometry and reaction conditions would be necessary to favor the mono-substituted product.
Caption: Proposed Synthetic Pathway.
Conclusion: An Integrated Approach to Physicochemical Characterization
The comprehensive characterization of a novel compound like this compound is a cornerstone of successful drug discovery. This guide has outlined a logical and robust workflow, beginning with in silico predictions to establish an initial profile and guide experimental design. The detailed protocols for both computational and experimental LogP determination provide a clear path for obtaining this critical parameter. By integrating predictive modeling with rigorous experimental validation, researchers can build a comprehensive understanding of a molecule's physicochemical properties, enabling informed decisions in the iterative process of drug design and development. This integrated approach not only enhances efficiency but also upholds the principles of scientific integrity, ensuring that lead candidates are advanced based on a solid foundation of empirical data.
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- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
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Scite. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]
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- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
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Molecular Modelling Group. (n.d.). SwissDrugDesign. Swiss Institute of Bioinformatics. Retrieved from [Link]
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- Daina, A., & Zoete, V. (2017).
- Davis, T. A., & Johnston, J. N. (2016). Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines via l-phenylalanine-derived dihydroisoquinoline N-oxides. Organic & Biomolecular Chemistry, 14(34), 8048-8051.
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Molinspiration. (n.d.). Property Calculation, Molecular Database Search. Molinspiration Cheminformatics. Retrieved from [Link]
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BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. Retrieved from [Link]
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- Cruz, A. C., et al. (2020). Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines.
- Cruz, A. C., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science, 13(9), 2639-2644.
- Cruz, A. C., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science, 13(9), 2639-2644.
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Bioin Info Tips. (2023, September 3). How to draw chemical structures using Marvin Sketch #chemistry #organic #marvinsketch. YouTube. Retrieved from [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 19.9: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Strategic Utilization of 4-(1-Bromoisoquinolin-3-yl)morpholine in Kinase Inhibitor Design
[1]
Executive Summary
This technical guide analyzes the utility of 4-(1-bromoisoquinolin-3-yl)morpholine (CAS: 1159816-60-0) as a high-value intermediate in the synthesis of PI3K, mTOR, and DNA-PK inhibitors.[1] While the morpholine-substituted isoquinoline core is a privileged pharmacophore for ATP-competitive inhibition, the synthesis of this specific regioisomer presents a "regioselectivity paradox" that often traps inexperienced medicinal chemists.[1]
This guide details the correct synthetic pathways to avoid regio-scrambling, outlines the mechanistic rationale for its reactivity, and provides validated protocols for its downstream application in cross-coupling reactions.
Part 1: Structural Pharmacology & Rationale[1]
The 1-bromo-3-morpholinoisoquinoline scaffold is designed to address three critical requirements in kinase inhibitor medicinal chemistry:
| Structural Motif | Pharmacological Function | Chemical Role |
| Isoquinoline Core | Mimics the adenine ring of ATP; forms hydrophobic interactions within the kinase hinge region.[1] | Planar aromatic scaffold. |
| 3-Morpholine | Solubilizing group that often projects into the solvent-exposed region or interacts with the ribose-binding pocket.[1] | Hydrogen bond acceptor; improves metabolic stability and solubility. |
| 1-Bromine | The "Hot Spot": A reactive handle positioned to allow vector growth into the hydrophobic pocket (Gatekeeper residue interaction).[1] | Electrophile for Pd-catalyzed cross-coupling (Suzuki/Buchwald).[1] |
The "Regioselectivity Paradox"
A common error in early-stage process development is attempting to synthesize this compound via Nucleophilic Aromatic Substitution (
-
The Trap: In 1,3-dichloroisoquinoline, the C1 position is significantly more electrophilic than C3 due to the inductive effect of the adjacent ring nitrogen.
-
The Result: Reaction with morpholine yields 1-morpholino-3-chloroisoquinoline (the inverse isomer), which is therapeutically useless for this specific scaffold class.[1]
-
The Solution: The C3-morpholine moiety must be established before the C1-halogenation, or via a pathway that renders C3 selectively reactive.[1]
Part 2: Validated Synthetic Protocol
The most robust route to this compound avoids the
Phase A: Synthesis of the Lactam Precursor
Target: 3-Morpholinoisoquinolin-1(2H)-one[1]
-
Starting Material: Homophthalic anhydride or 2-cyano-N,N-dimethylacetamide derivatives.[1]
-
Cyclization: Condensation with morpholine (or a morpholine-derived thioamide) under basic conditions closes the isoquinoline ring, establishing the morpholine at C3 and a carbonyl (lactam) at C1.[1]
Phase B: Deoxy-bromination (The Critical Step)
Reagent: Phosphorus Oxybromide (
Mechanism: The lactam oxygen attacks the electrophilic phosphorus, creating a good leaving group. The bromide ion then attacks C1, restoring the aromaticity of the isoquinoline ring.
Protocol:
-
Charge: Suspend 3-morpholinoisoquinolin-1(2H)-one (1.0 eq) in anhydrous toluene or DCE.
-
Activation: Add
(1.5 - 2.0 eq) cautiously.[1]-
Note:
is a solid and less reactive than , often requiring higher temperatures ( ).[1]
-
-
Reaction: Reflux for 2–4 hours. Monitor by LCMS for the disappearance of the lactam (
) and appearance of the bromide ( pattern).[1] -
Quench: CRITICAL SAFETY STEP. Pour the reaction mixture slowly into ice-water containing
. hydrolysis is exothermic and generates HBr gas.[1] -
Isolation: Extract with EtOAc. The product is often a yellow/orange solid.[1]
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the divergence between the "Trap" pathway and the "Validated" pathway.
Caption: Figure 1. Divergent synthetic pathways. The red path highlights the regiochemical error of direct SNAr; the green/blue path demonstrates the correct lactam-activation strategy.[1]
Part 4: Downstream Applications (Suzuki-Miyaura Coupling)
The 1-bromo position is highly activated for Palladium-catalyzed cross-coupling.[1] This intermediate is typically coupled with aryl-boronic acids/esters to generate the final kinase inhibitor.[1]
Optimized Coupling Protocol
Reaction: Suzuki-Miyaura Cross-Coupling Scale: 100 mg – 10 g[1]
| Component | Recommendation | Rationale |
| Catalyst | ||
| Base | Mild inorganic bases prevent hydrolysis of the morpholine or isoquinoline ring.[1] | |
| Solvent | 1,4-Dioxane / Water (4:1) | High solubility of the isoquinoline core; water is essential for the transmetallation step.[1] |
| Temperature | The C1-Br bond is sterically hindered by the peri-hydrogen (H8) and the N-lone pair, requiring thermal energy.[1] |
Step-by-Step Workflow:
-
Dissolve This compound (1.0 eq) and Aryl-Boronic Ester (1.1 eq) in 1,4-dioxane.
-
Degas the solution with Nitrogen/Argon for 10 minutes (sparging).
-
Add Catalyst (0.05 eq) and Base (2.0 eq).[1]
-
Heat to
under inert atmosphere for 4–12 hours. -
Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
References
-
Regioselectivity in Isoquinoline Synthesis
-
Title: Regioselective nucleophilic substitution of 1,3-dichloroisoquinoline derivatives.
- Context: Establishes the higher electrophilicity of C1 vs C3 in 1,3-dihalo systems.
-
Source:[1]
-
-
Lactam Activation Strategy
-
Kinase Inhibitor Scaffolds
-
Commercial Availability & Properties
Methodological & Application
Application Note: Scalable Synthesis Protocols for 4-(1-Bromoisoquinolin-3-yl)morpholine
Introduction & Mechanistic Rationale
The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR ligands. Specifically, 4-(1-bromoisoquinolin-3-yl)morpholine (CAS: 1179148-99-2) serves as a highly versatile, late-stage intermediate. The C1-bromo group acts as an orthogonal handle for palladium-catalyzed cross-coupling reactions [1], while the C3-morpholino group modulates the molecule's lipophilicity and acts as a critical hydrogen-bond acceptor in kinase hinge-binding regions.
The Mechanistic Challenge:
A naive retrosynthetic approach might suggest a direct nucleophilic aromatic substitution (
To achieve the correct regioselectivity, a de novo construction strategy is required. The optimal route involves the synthesis of 1-bromoisoquinolin-3-amine via a Johnson-type cyclization of 2-(cyanomethyl)benzonitrile[2], followed by the construction of the morpholine ring directly onto the C3-amine using a double-alkylation strategy [3].
Retrosynthetic Analysis & Workflow
Figure 1: Two-step synthetic workflow for this compound.
Figure 2: Orthogonal reactivity and physicochemical modulation of the scaffold.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Bromoisoquinolin-3-amine (100 mmol Scale)
Causality Note: Anhydrous HBr is used to protonate the nitrile groups, increasing their electrophilicity. The nucleophilic attack of the benzylic carbon onto the aryl nitrile forms an intermediate bromo-imine, which tautomerizes to the fully aromatic isoquinoline core. Aqueous acids would lead to nitrile hydrolysis, drastically reducing yields.
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Dissolution: Dissolve 2-(cyanomethyl)benzonitrile (14.2 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Dropwise, add HBr (33% wt in acetic acid, 50 mL, ~300 mmol) over 30 minutes. Maintain vigorous stirring.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 hours. A precipitate will gradually form.
-
Workup: Pour the reaction mixture into crushed ice (300 g) and slowly neutralize with saturated aqueous
until pH 8 is reached. -
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford 1-bromoisoquinolin-3-amine as a pale yellow solid.
Protocol B: Construction of the Morpholine Ring (10 mmol Scale)
Causality Note: The 3-amino group is highly deactivated by the electron-withdrawing isoquinoline core and the C1-halogen. A strong base (NaH) is mandatory to generate the highly nucleophilic amide anion. While the first alkylation is fast at 25 °C, the subsequent intramolecular ring closure is sterically hindered and requires prolonged thermal activation (75 °C).
-
Deprotonation: To a stirred solution of 1-bromoisoquinolin-3-amine (2.23 g, 10.0 mmol) in anhydrous
-dimethylformamide (DMF, 50 mL) under argon, add sodium hydride (60% dispersion in mineral oil, unwashed, 480 mg, 12.0 mmol) in one single portion at 0 °C. -
First Alkylation: Stir the mixture at 25 °C for 15 minutes to ensure complete deprotonation (hydrogen gas evolution will cease). Add bis(2-bromoethyl) ether (90% purity, 1.40 mL, ~10.0 mmol) dropwise.
-
Ring Closure: Stir the mixture at 25 °C for 5 hours. Subsequently, attach a reflux condenser and elevate the temperature to 75 °C for 72 hours to force the intramolecular cyclization [3].
-
Quenching: Cool the reaction to 25 °C and carefully quench by the dropwise addition of cold water (100 mL).
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 × 75 mL). Wash the combined organic layers extensively with water (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry over
and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 80:20 to 60:40) to yield this compound.
Quantitative Data & Optimization Matrix
The conditions for the morpholine ring closure (Protocol B) are highly sensitive to base strength and thermal energy. Table 1 summarizes the optimization parameters.
Table 1: Reaction Optimization Matrix for Morpholine Ring Closure
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| DMF | 90 | 24 | < 10 | Insufficient basicity to deprotonate the deactivated amine. | |
| NaH (1.2 eq) | THF | 65 | 48 | 35 | Poor solubility of intermediates; incomplete cyclization. |
| NaH (1.2 eq) | DMF | 25 then 75 | 5 then 72 | 78 | Optimal conditions; complete double alkylation. |
Analytical Characterization
To ensure the integrity of the synthesized self-validating system, the target molecule must conform to the following physicochemical and spectral parameters.
Table 2: Physicochemical & Analytical Data
| Parameter | Value |
| Chemical Formula | |
| Molecular Weight | 293.16 g/mol |
| CAS Registry Number | 1179148-99-2 |
| Appearance | Off-white to pale yellow solid |
| Representative | (400 MHz, DMSO- |
| ESI-MS ( |
Safety & Scalability Considerations
-
Sodium Hydride (NaH): Used as a 60% dispersion in mineral oil. Do not wash with hexanes prior to use on a bench scale; unwashed NaH is significantly less pyrophoric, and the residual mineral oil does not interfere with the polar DMF reaction medium.
-
Bis(2-bromoethyl) ether: A potent bifunctional alkylating agent. Handle exclusively inside a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Exotherm Control: The addition of NaH and the subsequent quenching with water are highly exothermic and evolve flammable hydrogen gas. On scales
mmol, these steps must be performed using a controlled jacketed reactor with a continuous nitrogen/argon sweep.
References
- Title: Fused ring compounds (Patent US11236068B2)
-
Title: Polyfunctional Aliphatic Compounds. II. The Cyclization of Dinitriles by Hydrogen Halides Source: Journal of Organic Chemistry URL: [Link]
- Title: Hepatitis C virus inhibitors (Patent CN102712623A)
Regioselective nucleophilic substitution of 1,3-dibromoisoquinoline with morpholine
Application Note: Regioselective Nucleophilic Aromatic Substitution of 1,3-Dibromoisoquinoline with Morpholine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol
Introduction & Synthetic Significance
The isoquinoline scaffold is a privileged pharmacophore found in numerous FDA-approved drugs and biologically active natural products. Functionalizing this core often requires the strategic use of polyhalogenated precursors. The reaction between 1,3-dibromoisoquinoline and morpholine represents a foundational transformation in medicinal chemistry, allowing for the precise, regioselective introduction of a solubilizing pharmacophore (morpholine) while retaining a versatile synthetic handle (the C3-bromide) for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
As a Senior Application Scientist, I have designed this guide to move beyond a mere list of instructions. Here, we will dissect the electronic causality driving this regioselectivity and provide a self-validating experimental framework to ensure high-fidelity execution in your laboratory.
Mechanistic Rationale: The Science of Regioselectivity
The regioselective mono-amination of 1,3-dihaloisoquinolines is governed by the intrinsic electronic asymmetry of the isoquinoline ring. Both the C1 and C3 positions are activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent imine nitrogen. However, the C1 position is vastly more reactive[1].
The Causality of C1 Preference: When morpholine attacks the C1 position , the resulting anionic Meisenheimer intermediate is highly stabilized. The negative charge is localized directly onto the electronegative ring nitrogen, forming a stable resonance structure that preserves the aromaticity of the fused benzene ring.
Conversely, nucleophilic attack at the C3 position forces the negative charge to delocalize into the fused benzene ring. This disrupts the aromaticity of the entire bicyclic system, resulting in a significantly higher activation energy (
Caption: Regioselectivity mechanism highlighting C1 Meisenheimer complex stabilization.
Quantitative Data Summary
The choice of solvent, temperature, and stoichiometry directly impacts the kinetic control of the reaction. To prevent over-substitution (diamination), temperatures must be strictly maintained
| Reaction Solvent | Nucleophile (Eq) | Base / Additive | Temp (°C) | Time (h) | C1:C3 Ratio | Isolated Yield (%) |
| 1,4-Dioxane | Morpholine (2.5) | None (Morpholine acts as base) | 100 | 6 | >99:1 | 92 |
| DMF | Morpholine (1.2) | K₂CO₃ (2.0 eq) | 120 | 4 | 95:5 | 88 |
| Phenylacetonitrile | Morpholine (1.6) | None | 120 | 2 | >98:2 | 85 |
| Neat (No Solvent) | Morpholine (10.0) | None | 150 | 12 | 80:20 | 75 (Mixture) |
Table 1: Optimization and regioselectivity profile for the nucleophilic substitution of 1,3-dibromoisoquinoline.
Experimental Workflow & Self-Validating Protocol
The following protocol utilizes 1,4-dioxane. The boiling point of dioxane (~101 °C) acts as an inherent physical safeguard, perfectly matching the thermal activation required for C1 substitution while preventing the reaction from reaching the higher temperatures that trigger C3 substitution.
Caption: Step-by-step experimental workflow for the synthesis of 3-bromo-1-morpholinoisoquinoline.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dibromoisoquinoline (1.0 mmol, 286.9 mg) in anhydrous 1,4-dioxane (5.0 mL, yielding a 0.2 M solution). Add morpholine (2.5 mmol, 218 mg, ~218 µL) dropwise at room temperature.
-
Causality: We use 2.5 equivalents of morpholine: 1.0 eq acts as the nucleophile, while the remaining 1.5 eq acts as an organic base to scavenge the liberated hydrobromic acid (HBr), forming morpholine hydrobromide. This eliminates the need for insoluble inorganic bases (like K₂CO₃) that can cause stirring issues and heterogeneous reaction rates.
Step 2: Thermal Activation & Monitoring
-
Action: Attach a reflux condenser and heat the mixture in an oil bath at 100 °C for 6 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, 9:1 Hexanes/EtOAc, UV visualization at 254 nm). The starting material (Rf ~0.70) will be consumed, replaced by a highly UV-active lower spot corresponding to the product (Rf ~0.45). If starting material persists after 6 hours, the morpholine may have degraded or evaporated; add an additional 0.5 eq and heat for 1 more hour.
Step 3: Quenching & Extraction
-
Action: Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding 15 mL of distilled water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).
-
Causality: The water quench serves a dual purpose: it halts any further reactivity and highly solubilizes the morpholine hydrobromide salt and unreacted morpholine, partitioning them safely into the aqueous waste layer.
Step 4: Washing & Drying
-
Action: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
Action: Purify the crude yellow residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc). Collect the fractions corresponding to Rf ~0.45 and concentrate to yield 3-bromo-1-morpholinoisoquinoline as a pale yellow solid.
Troubleshooting & Analytical Validation
To ensure the integrity of your synthesized compound, the protocol must be analytically validated.
-
Mass Spectrometry (LC-MS): The product will exhibit a distinct isotopic pattern characteristic of a single bromine atom. Look for the[M+H]⁺ peaks at m/z 293.0 and 295.0 in a 1:1 ratio. If you observe m/z 298.1, you have pushed the reaction too hard and formed the 1,3-dimorpholinoisoquinoline byproduct.
-
¹H NMR (400 MHz, CDCl₃): The morpholine integration is your primary validation tool. You must observe two distinct multiplets integrating to 4 protons each: one at ~3.35 ppm (CH₂-N) and one at ~3.85 ppm (CH₂-O). The aromatic C4-H proton will appear as a singlet around 7.4 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Regioselectivity is definitively proven here. The C1 carbon, now bonded to the electron-donating morpholine nitrogen, will shift upfield compared to the starting material, while the C3 carbon (still bonded to the electron-withdrawing bromine) will remain downfield.
References
-
Science of Synthesis. "Product Class 5: Isoquinolines." Thieme Connect, Georg Thieme Verlag KG. URL:[Link]
-
Kharlamova, A. D., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines." MDPI, 2021. URL:[Link]
Sources
Palladium-catalyzed cross-coupling using 4-(1-bromoisoquinolin-3-yl)morpholine
Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 4-(1-Bromoisoquinolin-3-yl)morpholine
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Prepared By: Senior Application Scientist, API Development
Executive Summary
The compound This compound (CAS No. 1179148-99-2) has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry, particularly in the synthesis of targeted oncology therapeutics such as KRas G12C inhibitors[1][2]. The incorporation of the morpholine ring at the C3 position significantly enhances the aqueous solubility and pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs).
Chemically, the bromine atom at the C1 position of the isoquinoline core is highly activated[3]. Its proximity to the electron-withdrawing nitrogen atom creates an electron-deficient center that is exceptionally primed for oxidative addition by low-valent palladium species. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols for executing Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings using this critical intermediate.
Mechanistic Rationale & Catalyst Selection
The success of cross-coupling with 1-bromoisoquinoline derivatives hinges on precise catalyst and ligand selection to navigate the catalytic cycle efficiently while suppressing off-target side reactions (such as hydrodehalogenation or
-
Oxidative Addition: The C1-Br bond undergoes rapid oxidative addition with Pd(0) complexes. We recommend
(Tris(dibenzylideneacetone)dipalladium(0)) as the pre-catalyst. Unlike Pd(II) salts (e.g., ) which require in situ reduction, provides a direct source of Pd(0), ensuring immediate initiation of the catalytic cycle[2][3]. -
Ligand Architecture: For C-N coupling (Buchwald-Hartwig), bidentate phosphine ligands with large bite angles, such as XantPhos , are critical. XantPhos enforces a cis-coordination geometry at the palladium center, which dramatically accelerates the rate-limiting reductive elimination step, thereby favoring product formation over
-hydride elimination[2][3]. Alternatively, bulky dialkylbiaryl phosphines like BrettPhos or XPhos (often deployed as 3rd Generation Palladacycles, e.g., XPhos Pd G3) are highly effective for coupling sterically hindered primary amines[4]. -
Base Selection: The choice of base dictates the efficiency of the transmetallation/amine coordination step. Strong bases like Sodium tert-butoxide (
) are optimal for unhindered amines in non-polar solvents (Toluene)[2][3]. However, for substrates containing base-sensitive functional groups, weaker bases such as or in polar aprotic solvents (1,4-Dioxane) are mandated[3][5].
Figure 1: Palladium-catalyzed cross-coupling cycle for 1-bromoisoquinoline derivatives.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the Buchwald-Hartwig amination of this compound with a model secondary amine. This data illustrates the causality between ligand bite angle/sterics and overall yield[2][3][4].
Table 1: Optimization of C-N Coupling Parameters
| Entry | Palladium Source (mol %) | Ligand (mol %) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%)* |
| 1 | BINAP (10%) | Toluene | 100 | 45% | ||
| 2 | BINAP (5%) | Toluene | 80 | 62% | ||
| 3 | XantPhos (5%) | 1,4-Dioxane | 100 | 88% | ||
| 4 | XPhos Pd G3 (3%) | XPhos (3%) | 100 | 91% |
*Yields determined by quantitative HPLC analysis against an internal standard.
Experimental Protocols
The following protocols are designed as self-validating systems . In-process visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Coupling of this compound with a secondary amine.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the target amine (1.2 mmol),
(0.025 mmol, 2.5 mol%), XantPhos (0.05 mmol, 5 mol%), and (1.5 mmol)[2][3]. -
Atmospheric Control (Critical Causality): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric
, which leads to the formation of inactive Pd(II) black, permanently stalling the catalytic cycle.
-
-
Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-Dioxane via syringe.
-
Self-Validation Checkpoint: Upon solvent addition and initial stirring, the solution should appear deep burgundy/red (characteristic of
). As the mixture warms and the XantPhos ligand coordinates to form the active species, the solution will transition to a clear yellow/orange hue. If the solution turns black, oxygen ingress has occurred.
-
-
Heating & Monitoring: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours. Monitor the reaction progress via LC-MS.
-
Causality: LC-MS will show the disappearance of the starting material mass (
~293/295 for the bromine isotopes)[1] and the emergence of the product mass.
-
-
Work-up: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a short pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a microwave vial or pressure tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol),
(0.05 mmol, 5 mol%), and Potassium Phosphate ( , 2.0 mmol)[5]. -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and water (4:1 v/v, 10 mL total). Sparge the mixture with Argon gas for 15 minutes by submerging a long needle directly into the solvent.
-
Causality: Water is strictly required in Suzuki couplings to hydrolyze the boronic acid to a highly reactive boronate complex, which facilitates the transmetallation step[5]. Sparging removes dissolved oxygen that would otherwise quench the catalyst.
-
-
Reaction Execution: Seal the vessel and heat to 90 °C for 8 hours.
-
Work-up: Partition the mixture between Ethyl Acetate (20 mL) and saturated aqueous
(20 mL). Extract the aqueous layer with Ethyl Acetate ( mL). Dry the combined organic phases over anhydrous , filter, and concentrate for subsequent purification.
References
-
Ludwig-Maximilians-Universität München. "Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems". Available at:[Link]
- Google Patents. "US10689377B2 - KRas G12C inhibitors".
- Google Patents. "WO2020146613A1 - Kras g12c inhibitors".
Sources
- 1. This compound | 1179148-99-2 [chemicalbook.com]
- 2. US10689377B2 - KRas G12C inhibitors - Google Patents [patents.google.com]
- 3. 4-Bromoisoquinoline | 1532-97-4 | Benchchem [benchchem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. WO2020146613A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
Application Note: Functionalization Strategies for 4-(1-bromoisoquinolin-3-yl)morpholine
Topic: Functionalization strategies for 4-(1-bromoisoquinolin-3-yl)morpholine Content Type: Application Note & Protocol Guide
Executive Summary
The scaffold This compound represents a high-value intermediate in the synthesis of PI3K, mTOR, and Rho-kinase inhibitors. The isoquinoline core provides a privileged heteroaromatic template for π-stacking interactions within ATP-binding pockets, while the C3-morpholine moiety serves as a critical solubility-enhancing pharmacophore that often engages in hydrogen bonding with hinge region residues.
This guide details the strategic functionalization of the C1-bromo position. Unlike the electron-rich C3 position (occupied by the morpholine), the C1 position is highly electrophilic due to its location
Chemical Profile & Reactivity Analysis
The molecule features two distinct electronic zones:
-
C1-Position (Electrophilic/Reactive): The C1-Br bond is activated by the adjacent imine-like nitrogen. It is the primary site for oxidative addition by Pd(0) and nucleophilic attack.
-
C3-Position (Electron-Rich/Passivated): The morpholine nitrogen donates electron density into the ring via resonance, slightly deactivating the core compared to a bare isoquinoline but significantly improving the stability of the C1-species against non-specific hydrolysis.
Reactivity Landscape
The following diagram outlines the primary synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthesis pathways from the C1-bromo core. The C1 position serves as a universal "handle" for library generation.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]
Objective: Introduction of aryl or heteroaryl groups at C1. Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition to the C1-Br bond, transmetallation with a boronic acid, and reductive elimination.
Critical Considerations
-
Catalyst Choice: The morpholine nitrogen can potentially coordinate to Palladium, acting as a "catalyst poison." To mitigate this, use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) to outcompete the substrate interaction.
-
Base Sensitivity: Weak bases (
) are preferred to prevent hydrolysis of the isoquinoline ring, though the morpholine substitution adds significant stability.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-
(1.2 – 1.5 equiv) -
Catalyst:
(5 mol%) or (2 mol%) + XPhos (4 mol%) -
Base:
(aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Workflow:
-
Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd-catalyst.
-
Inertion: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30 minutes (Recommended for difficult substrates).
-
-
Workup: Dilute with Ethyl Acetate (EtOAc), wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Typical Yields
| Coupling Partner | Catalyst System | Conditions | Yield (%) | Notes |
| Phenylboronic acid | 90°C, 4h | 85-92% | Standard biaryl | |
| 4-Pyridylboronic acid | 100°C, 6h | 70-78% | Heterocycles require active ligands | |
| 2-Chlorophenylboronic acid | 95°C, 12h | 60-65% | Steric hindrance reduces yield |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of primary or secondary amines at C1. Significance: C1-amino isoquinolines are potent kinase inhibitor motifs (e.g., mimicking the adenine ring of ATP).
Critical Considerations
-
Ligand Selection: BINAP is the "gold standard" for 1-haloisoquinolines, preventing the formation of bis-arylated byproducts.
-
Base:
is preferred over NaOtBu if the substrate contains sensitive functional groups, although NaOtBu provides faster kinetics.
Experimental Procedure
Reagents:
-
Substrate: 1.0 equiv
-
Amine (
): 1.2 equiv -
Catalyst:
(5 mol%) -
Ligand: BINAP (10 mol%)
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or Toluene/t-BuOH (10:1)
Step-by-Step Workflow:
-
Pre-complexation: In a vial, mix
and BINAP in Toluene under Argon. Stir at RT for 15 mins until the solution turns a deep orange/red (formation of active species). -
Addition: Add the isoquinoline substrate, the amine, and the base to the catalyst mixture.
-
Reaction: Heat to 100°C (oil bath) for 12–18 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography. Note: Amino-isoquinolines can be streaky on silica; add 1%
to the eluent.
Protocol 3: Nucleophilic Aromatic Substitution ( )
Objective: Metal-free introduction of alkoxides or thiols. Mechanism: Addition-Elimination.[2] The electronegative nitrogen at position 2 renders the C1 position susceptible to nucleophilic attack, forming a Meisenheimer-like intermediate before expelling the bromide.
Experimental Procedure
Reagents:
-
Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) (2.0 equiv).
-
Solvent: Corresponding alcohol (MeOH or EtOH) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in dry DMF or the alcohol corresponding to the alkoxide.
-
Addition: Add the alkoxide base carefully at 0°C.
-
Reaction: Allow to warm to RT. If no reaction occurs after 1 hour, heat to 60°C.
-
Caution: Higher temperatures (>100°C) may degrade the morpholine ring.
-
-
Quench: Pour into ice water. The product often precipitates as a solid.
-
Isolation: Filter the precipitate or extract with DCM.
Troubleshooting & Optimization Guide
The following decision tree (visualized) assists in overcoming common synthetic hurdles.
Figure 2: Troubleshooting logic for Pd-catalyzed coupling of morpholino-isoquinolines.
Common Pitfalls
-
Protodebromination: If the C1-Br is replaced by C1-H (reductive debromination), the solvent may be wet, or the hydride source is the amine/alcohol. Solution: Use strictly anhydrous solvents and switching to non-protic solvents (e.g., DMF instead of alcohols).
-
Pd-Coordination: The morpholine nitrogen is sterically hindered but can still bind Pd. Solution: Maintain a Ligand:Pd ratio of at least 2:1.
References
-
Vertex Pharmaceuticals. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Organic Process Research & Development, 2014.[3] Link
-
BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." BenchChem Application Library, 2025. Link
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Link
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism." Link
-
Sigma-Aldrich. "Product Specification: 1-bromo-3-morpholinoisoquinoline." Link(Note: Representative link for structural analog verification).
Sources
Reaction conditions for C-N bond formation in isoquinoline derivatives
Application Note: Strategic C-N Bond Formation in Isoquinoline Derivatives
Executive Summary
Isoquinoline scaffolds are ubiquitous in pharmaceutical agents (e.g., Fasudil, Papaverine), yet the introduction of nitrogen functionality at the C1 position remains synthetically challenging due to the electron-deficient nature of the pyridine ring and the propensity for catalyst poisoning by the isoquinoline nitrogen.[1] This guide details three distinct, validated protocols for C-N bond formation: Palladium-Catalyzed Cross-Coupling , Transition-Metal-Free
Part 1: Mechanistic Landscape & Strategic Planning
The primary challenge in functionalizing isoquinolines is the Lewis basicity of the N2 nitrogen, which can competitively bind to transition metal catalysts (
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal amination pathway based on substrate availability and nucleophile electronics.
Part 2: Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Pd-Catalyzed)
Best for: Weak nucleophiles (anilines), sterically hindered amines, and late-stage functionalization.
Expert Insight: The choice of ligand is critical. Bidentate ligands like Xantphos or bulky monodentate ligands like BrettPhos are required to prevent the formation of stable, inactive Pd-isoquinoline complexes. We utilize a "pre-activation" step for the catalyst to ensure active
Reaction Conditions Table:
| Component | Reagent | Equiv. | Role |
|---|---|---|---|
| Substrate | 1-Chloroisoquinoline | 1.0 | Electrophile |
| Nucleophile | Aryl Amine / Amide | 1.2 | Nucleophile |
| Catalyst |
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Solids Addition: Charge the vial with
(18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and (650 mg, 2.0 mmol). -
Substrate Addition: Add 1-chloroisoquinoline (163 mg, 1.0 mmol) and the amine partner (1.2 mmol).
-
Note: If the amine is liquid, add it after the solvent.
-
-
Solvent & Sparging: Add anhydrous 1,4-dioxane (5 mL). Sparge the mixture with Argon for 5 minutes to remove dissolved
. -
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Transition-Metal-Free
Best for: Primary aliphatic amines, scale-up, and cost-sensitive projects.
Expert Insight: 1-Chloroisoquinoline is sufficiently activated for
Step-by-Step Methodology:
-
Preparation: In a pressure tube, dissolve 1-chloroisoquinoline (1.0 equiv) in NMP (N-methyl-2-pyrrolidone) [0.5 M concentration].
-
Nucleophile: Add the aliphatic amine (2.0 equiv).
-
Optimization: If the reaction is sluggish, add 1.0 equiv of DIPEA (Hünig's base) to scavenge the HCl generated, or conversely, add 10 mol% acetic acid to activate the ring.
-
-
Heating: Heat to 120°C for 4–8 hours.
-
Quench: Pour the reaction mixture into ice-water (5x volume). The product often precipitates.
-
Isolation: Filter the solid or extract with DCM. Wash organic layers extensively with water to remove NMP.
Protocol C: Direct C-H Amination via N-Oxides
Best for: Atom economy, avoiding halogenated precursors.
Expert Insight: Direct C-H amination is difficult. Converting isoquinoline to Isoquinoline N-oxide activates the C1 position. We employ a PyBrOP-mediated activation which turns the N-oxide oxygen into a good leaving group, facilitating nucleophilic attack by the amine.
Mechanism & Workflow:
Figure 2: Activation strategy for converting the inert C1-H bond into a reactive electrophile via N-oxide activation.
Step-by-Step Methodology:
-
Activation: Dissolve Isoquinoline N-oxide (1.0 equiv) and the amine (1.2 equiv) in DCM or
. -
Coupling Agent: Add PyBrOP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) (1.2 equiv) and DIPEA (2.5 equiv) at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Observation: The solution typically changes color as the activated intermediate forms.
-
-
Workup: Dilute with DCM, wash with sat.
and brine. Dry over .[2][3]
Part 3: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., BrettPhos) or increase catalyst loading to 5 mol%. Ensure |
| Homocoupling (Protocol A) | Oxidation of Amine | Ensure rigorous degassing. Trace oxygen promotes oxidative homocoupling of amines. |
| Incomplete Reaction (Protocol B) | Poor Electrophilicity | Increase temperature to 140°C or switch solvent to neat amine (if liquid/cheap). |
| Regioselectivity Issues | C1 vs C3/C4 Competition | C1 is electronically favored. If C3/C4 products appear, check for radical pathways or impurities in starting material. |
References
-
Buchwald-Hartwig Amination of Heterocycles
- Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
- Source:Organic Reactions (Wiley).
-
URL:[Link]
-
Copper-Catalyzed C-H Amination
-
Transition-Metal-Free Activation
- Title: Transition-Metal-Free Chemoselective Amin
- Source:The Journal of Organic Chemistry.
-
URL:[Link]
- Title: Nucleophilic Aromatic Substitution of 1-Chloroisoquinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of 4-(1-bromoisoquinolin-3-yl)morpholine
This Application Note details the Microwave-Assisted Synthesis of 4-(1-bromoisoquinolin-3-yl)morpholine .
This protocol addresses a critical challenge in isoquinoline medicinal chemistry: Regioselectivity .[1] Direct nucleophilic aromatic substitution (
This guide leverages Microwave-Assisted Organic Synthesis (MAOS) to accelerate the key C-N coupling and bromination steps, reducing total reaction time from days to hours while improving yield and purity.
Introduction & Strategic Analysis
The isoquinoline scaffold is a privileged structure in kinase inhibitors and CNS-active agents. The specific substitution pattern of 1-bromo-3-morpholinoisoquinoline is valuable because the C1-bromo group serves as a versatile handle for subsequent cross-coupling (e.g., Suzuki, Sonogashira) to generate libraries of 1,3-disubstituted isoquinolines.
The Regioselectivity Challenge
In 1,3-dihaloisoquinolines, the C1 position is significantly more electrophilic than C3 due to the inductive effect of the adjacent ring nitrogen and the stability of the Meisenheimer intermediate.
-
Direct Reaction: 1,3-Dibromoisoquinoline + Morpholine
1-Morpholino-3-bromoisoquinoline (Major Product, >95%). -
Target Reaction: Synthesis of 3-Morpholino-1-bromoisoquinoline .
Solution: We utilize a "Reverse Functionalization" strategy:
-
Install Morpholine at C3 first, using a precursor where C1 is not activated (3-bromoisoquinoline).
-
Activate C1 via N-oxidation.
-
Install Bromine at C1 via a microwave-accelerated rearrangement-bromination.
Reaction Pathway Diagram[1][2][3]
Figure 1: Strategic workflow for the regioselective synthesis of the target compound, bypassing the inherent C1-preference of direct substitution.
Experimental Protocol
Step 1: Microwave-Assisted C3-Amination
Objective: Install the morpholine ring at the less reactive C3 position using Palladium catalysis.
-
Reagents:
-
3-Bromoisoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
(2 mol%) or
-
BINAP or Xantphos (4 mol%)
-
Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene or Dioxane (Dry, degassed)
-
-
Microwave Parameters:
Parameter Setting Instrument Single-mode Microwave Reactor (e.g., Biotage Initiator, CEM Discover) Temperature 110°C Time 20 minutes (Hold Time) Pressure Limit 15 bar | Stirring | High |
-
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromoisoquinoline (1.0 mmol, 208 mg),
(18 mg), BINAP (25 mg), and (144 mg). -
Seal the vial and purge with Argon/Nitrogen for 2 minutes.
-
Inject Morpholine (1.2 mmol, 105 µL) and dry Toluene (3 mL) through the septum.
-
Irradiate at 110°C for 20 minutes .
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Yield: Expect 85-92% of 3-morpholinoisoquinoline .
-
Step 2: N-Oxidation
Objective: Activate the isoquinoline core for C1-functionalization.
-
Reagents:
-
3-Morpholinoisoquinoline (from Step 1)[2]
-
m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure (Room Temperature):
-
Dissolve 3-morpholinoisoquinoline (1.0 equiv) in DCM (0.1 M concentration).
-
Add mCPBA (1.2 equiv) portion-wise at 0°C.
-
Stir at Room Temperature for 2 hours. Monitor by TLC (Product is much more polar).
-
Workup: Wash with saturated
(x3) to remove m-chlorobenzoic acid. Dry organic layer over . -
Yield: Quantitative conversion to 3-morpholinoisoquinoline N-oxide . Used directly in the next step.
-
Step 3: Microwave-Assisted Regioselective Bromination
Objective: Introduce the bromine atom at C1 via rearrangement.
-
Reagents:
-
3-Morpholinoisoquinoline N-oxide (1.0 equiv)
-
Phosphorus oxybromide (
) (1.5 - 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
-
-
Microwave Parameters:
Parameter Setting Temperature 85°C Time 15 minutes | Power | Dynamic (Max 150W) |
-
Procedure:
-
Safety Alert:
is moisture sensitive and corrosive. Handle in a fume hood. -
In a dry microwave vial, dissolve the N-oxide (0.5 mmol) in dry MeCN (3 mL).
-
Add
(0.75 mmol, 215 mg) quickly and seal the vial. -
Irradiate at 85°C for 15 minutes .
-
Workup: Pour the reaction mixture carefully into ice-water saturated with
(Exothermic!). Extract with DCM (x3). -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is less polar than the N-oxide.
-
Product: This compound .
-
Mechanism of Action
The transformation in Step 3 follows a specific rearrangement mechanism typical of isoquinoline N-oxides.
Figure 2: Mechanistic pathway for the conversion of the N-oxide to the 1-bromo derivative. The nucleophilic attack occurs exclusively at C1 due to the specific activation of the imine-oxide system.
Results & Troubleshooting
Expected Data Profile
| Compound | 1H NMR Characteristic Signals (CDCl3) |
| 3-Morpholinoisoquinoline | |
| Target (1-Br-3-Morph) | Loss of H1 singlet (approx 8.9 ppm). Retention of H4 singlet. |
Optimization Table (Step 3: Bromination)
| Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| DCM | 40 (Reflux) | 120 | 45% | Slow, incomplete conversion. |
| MeCN | 85 (MW) | 15 | 88% | Optimal. Clean profile. |
| Toluene | 110 (MW) | 20 | 60% | Significant tar formation. |
Critical Troubleshooting Tips
-
Moisture Sensitivity:
degrades rapidly in moist air. Use fresh reagent or store in a desiccator. If the yield in Step 3 is low, check the quality of . -
Regioselectivity Check: If you observe a product with a singlet at
8.9 ppm in NMR, the bromination failed, or you have the starting material. If you observe a singlet at 8.0-8.5 ppm but the morpholine signals shifted, ensure you didn't brominate the morpholine ring (rare under these conditions). -
Alternative Reagents: If
is unavailable, a combination of and can be used, but is cleaner for microwave protocols.
References
-
Isoquinoline N-Oxide Rearrangements
-
Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxides with Phosphoryl Chloride. Journal of Organic Chemistry. Link
- Detailed mechanism of N-oxide activation and nucleophilic substitution
-
-
Microwave-Assisted Buchwald-Hartwig Amination
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
- General protocols for accelerating Pd-c
-
- Regioselectivity in Isoquinoline Substitution: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming C1 reactivity preference over C3).
-
Synthesis of 3-Aminoisoquinolines
-
Wang, Q., et al. (2013). Synthesis of 3-aminoisoquinolines via Cu-catalyzed cascade reaction. Organic Letters. Link
- Provides context for altern
-
-
Target Compound Reference
Sources
Solvent Selection Guide for Reactions Involving 4-(1-Bromoisoquinolin-3-yl)morpholine: Protocols and Mechanistic Insights
Introduction & Chemical Context
The compound 4-(1-bromoisoquinolin-3-yl)morpholine (CAS: 1179148-99-2) is a highly versatile building block in medicinal chemistry and drug development. Its reactivity is defined by two distinct structural features:
-
The 1-Bromo-Isoquinoline Core : The adjacent endocyclic nitrogen atom heavily withdraws electron density from the C1 position, making the carbon-bromine bond highly susceptible to both Palladium-catalyzed oxidative addition and catalyst-free nucleophilic aromatic substitution (SNAr)[1].
-
The 3-Morpholino Substituent : This electron-donating group modulates the electronic landscape of the ring while significantly increasing the molecule's lipophilicity and hydrogen-bond accepting capacity.
Because of these competing electronic and solubility factors, solvent selection is not merely a practical consideration—it is the primary thermodynamic driver that dictates reaction trajectory, intermediate stabilization, and catalytic turnover.
Solvent Causality in Key Transformations
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling of 1-bromoisoquinolines requires a delicate biphasic or co-solvent balance. The solvent must solubilize the lipophilic morpholine derivative while simultaneously accommodating the inorganic base and the polar boronic acid[2].
-
Optimal System : 1,4-Dioxane / Water (9:1 v/v)[3].
-
Mechanistic Rationale : 1,4-Dioxane provides excellent solubility for the substrate and coordinates weakly to Palladium, preventing catalyst aggregation without outcompeting the phosphine ligands. The 10% water component is strictly required; it facilitates the dissolution of the inorganic base (e.g., Cs₂CO₃) and drives the formation of the reactive trihydroxyboronate intermediate required for the transmetalation step[3]. In purely anhydrous organic solvents, this transmetalation is kinetically starved, leading to stalled reactions and protodeboronation side-products.
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
The C1 position of the isoquinoline ring is sufficiently electrophilic to undergo catalyst-free C-N coupling with amines, particularly under thermal or accelerated microdroplet conditions[1].
-
Optimal System : Dimethyl Sulfoxide (DMSO) or Acetonitrile/DMSO mixtures (95:5 v/v)[1].
-
Mechanistic Rationale : SNAr proceeds via a negatively charged Meisenheimer complex. Polar aprotic solvents like DMSO possess high dielectric constants (
) that stabilize this anionic transition state. Furthermore, the hydrogen-bond accepting nature of DMSO assists in the deprotonation of the incoming amine nucleophile. Protic solvents must be avoided, as they would heavily solvate the nucleophile and drastically reduce its reactivity.
Halogen-Metal Exchange (Lithiation)
Converting the 1-bromo moiety to a 1-lithio species allows for trapping with various electrophiles (e.g., CO₂ to form 3-morpholinoisoquinoline-1-carboxylic acid)[4].
-
Optimal System : Tetrahydrofuran (THF) / Hexanes at -78 °C[4].
-
Mechanistic Rationale : n-Butyllithium exists as unreactive hexamers in pure non-polar solvents like hexanes. The addition of THF acts as a Lewis base, coordinating to the lithium cations and breaking the aggregates down to highly reactive tetramers or dimers. The morpholine oxygen in the substrate may also provide secondary coordination, making THF the ideal solvent to stabilize the resulting highly polar organolithium intermediate before the electrophilic quench.
Quantitative Data: Solvent Selection Matrix
| Reaction Type | Recommended Solvent System | Dielectric Constant ( | Boiling Point (°C) | Primary Function & Causality |
| Suzuki-Miyaura | 1,4-Dioxane / H₂O (9:1) | 2.2 (Dioxane) / 80.1 (H₂O) | 101 / 100 | Solubilizes lipophilic substrate; H₂O activates boronic acid and dissolves base. |
| SNAr (Amination) | DMSO (or ACN/DMSO) | 46.7 | 189 | Stabilizes the anionic Meisenheimer complex; enhances nucleophile basicity. |
| Lithiation | THF / Hexanes | 7.5 (THF) | 66 (THF) | Breaks n-BuLi aggregates via Li⁺ coordination; stabilizes organolithium intermediate. |
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Self-Validating System)
Objective : Couple this compound with an arylboronic acid.
-
Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition : Add a pre-mixed, freshly degassed solution of 1,4-Dioxane:Water (9:1 v/v) to achieve a 0.2 M substrate concentration. Causality: Degassing prevents the rapid oxidation of the Pd(0) active catalytic species.
-
Reaction & Validation : Heat the mixture to 90 °C under nitrogen.
-
Self-Validation Check: Observe the mixture upon reaching 90 °C. A properly formulated 9:1 system will remain a homogeneous single liquid phase (with suspended solid base). If liquid phase separation occurs (a biphasic system), it indicates excessive salt concentration or water evaporation; add 0.5 mL of degassed water to restore homogeneity and ensure transmetalation can proceed.
-
-
Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer contains the product, while the aqueous layer removes the boron byproducts and inorganic salts.
Protocol B: Halogen-Metal Exchange and Electrophilic Trapping
Objective : Synthesize 3-morpholinoisoquinoline-1-carboxylic acid via lithiation.
-
Cryogenic Setup : Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents undesired Wurtz-Fittig homocoupling or nucleophilic attack on the isoquinoline ring.
-
Lithiation & Validation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Self-Validation Check: The solution should transition to a deep red/purple hue, indicating the successful formation of the highly conjugated 1-lithioisoquinoline intermediate. If the solution remains pale, the n-BuLi may have degraded, or trace moisture has quenched the reagent.
-
-
Trapping : Bubble dry CO₂ gas through the solution for 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Workup : Quench with 1M HCl to pH 3 to protonate the resulting carboxylate, followed by extraction with Dichloromethane.
Mechanistic Workflow Visualization
Mechanistic pathways and solvent causality for this compound reactions.
References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Organic Chemistry Frontiers (RSC Publishing)[Link]
-
Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer PubMed Central (PMC) / NIH[Link]
-
Catalyst-Free C–N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions The Journal of Organic Chemistry - ACS Publications[Link]
-
3-morpholinoisoquinoline-1-carboxylic acid - CAS 1179149-02-0 (Reaction Data) Molaid Chemical Database[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 3. Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-morpholinoisoquinoline-1-carboxylic acid - CAS号 1179149-02-0 - 摩熵化学 [molaid.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(1-bromoisoquinolin-3-yl)morpholine Synthesis
Status: Operational Ticket ID: ISOQ-SYN-003 Subject: Improving Yield & Regioselectivity for C3-Morpholino-C1-Bromo Isoquinolines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Regioselectivity Paradox
If you are experiencing low yields or isolating the wrong isomer, the root cause is likely the inherent electrophilicity difference between the C1 and C3 positions of the isoquinoline ring.
The Trap: Attempting a direct SNAr reaction on 1,3-dibromoisoquinoline will fail to produce your target.
-
Observation: The C1 position is significantly more electrophilic due to the adjacent nitrogen.
-
Result: Nucleophilic attack by morpholine occurs at C1, yielding 1-morpholino-3-bromoisoquinoline , not your target 4-(1-bromoisoquinolin-3-yl)morpholine (3-morpholino-1-bromoisoquinoline).
The Solution: To achieve high yields of the C3-morpholino isomer, you must invert the synthetic order. Install the morpholine at C3 first (using Pd-catalysis on a mono-halo precursor), then install the bromine at C1 using N-oxide rearrangement chemistry.
Part 1: The Validated Synthetic Workflow
This protocol bypasses the regioselectivity competition by functionalizing the difficult position (C3) before activating the easy position (C1).
Step 1: C3-Amination (Buchwald-Hartwig Coupling)
Start with 3-bromoisoquinoline (or 3-chloroisoquinoline).
-
Reagents: 3-bromoisoquinoline (1.0 eq), Morpholine (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.0 eq).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C, 12-16h, Inert Atmosphere (Ar/N2).
-
Why this works: SNAr is ineffective at C3 without strong electron-withdrawing groups. Palladium catalysis forces the C-N bond formation at C3.
Step 2: N-Oxidation
-
Reagents: 3-morpholinoisoquinoline (product of Step 1), m-CPBA (1.2 eq).[1]
-
Conditions: 0°C to RT, 4-6h.
-
Checkpoint: Monitor TLC. The N-oxide is much more polar than the starting material.
-
Mechanism: The nitrogen lone pair attacks the peracid, creating the N-oxide which activates the C1 position for the next step.
Step 3: C1-Bromination (Reissert-Henze/Meisenheimer Type)
-
Reagents: 3-morpholinoisoquinoline-N-oxide, POBr3 (Phosphorus oxybromide, 1.5 eq).
-
Solvent: DCM (anhydrous).
-
Conditions: Add at 0°C, warm to reflux if necessary.
-
Mechanism: POBr3 activates the N-oxide oxygen, making it a good leaving group. Bromide ion attacks C1, restoring aromaticity and eliminating the oxygen species.
Part 2: Visualizing the Pathway
The following diagram illustrates the failure of the direct route and the logic of the N-oxide pathway.
Caption: Figure 1. Comparative reaction pathways showing the regioselective advantage of the N-oxide rearrangement route over direct substitution.
Part 3: Troubleshooting Guide & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product is 1-morpholino-3-bromo | Used 1,3-dibromoisoquinoline starting material. | Stop. Switch to Protocol A (Start with 3-bromoisoquinoline). You cannot overcome C1 preference via standard SNAr. |
| Step 1 (Coupling) Yield < 30% | Catalyst deactivation or poor ligand choice. | Switch to Xantphos or BrettPhos . Ensure solvents are strictly anhydrous and degassed (freeze-pump-thaw). |
| Step 3 (Bromination) turns black/tar | Exotherm uncontrolled or wet solvent. | Add POBr3 slowly at 0°C . Ensure DCM is dry. If POBr3 is old/yellow, sublime it or buy fresh reagent. |
| Incomplete N-Oxide formation | m-CPBA quality is low. | m-CPBA often contains water/acid. Use excess (1.5 eq) or switch to UHP (Urea Hydrogen Peroxide) with Trifluoroacetic anhydride. |
Frequently Asked Questions
Q: Can I use 1,3-dichloroisoquinoline and block the C1 position? A: Not efficiently. C1 is the most reactive site. Blocking it usually requires steps that are harder to reverse than simply installing the bromine later. The N-oxide route is more atom-economical in the long run.
Q: Why use POBr3 instead of PBr3? A: POBr3 (Phosphorus oxybromide) is structurally analogous to POCl3, which is the gold standard for converting N-oxides or lactams to chloro-heterocycles. It provides the necessary activation of the N-oxide oxygen while supplying the bromide nucleophile in the same transition state.
Q: My target is actually 4-(3-bromoisoquinolin-1-yl)morpholine. Does this guide apply? A: No. If you want the morpholine at C1 and Bromine at C3, you should use the direct SNAr on 1,3-dibromoisoquinoline. The natural reactivity works in your favor for that isomer.
References
-
Regioselectivity of 1,3-Dichloroisoquinoline: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."[3] Journal of the Chemical Society, Perkin Transactions 1, 1995.[3]
-
Isoquinoline N-Oxide Bromination: "General procedure for the bromination of azine N-oxides using POBr3." ChemicalBook Protocols, 2024.
-
N-Oxidation Protocols: "Application Notes and Protocols for the N-Oxide Formation of Isoquinolines." BenchChem Technical Guides, 2025.
-
Buchwald-Hartwig on Heterocycles: "Catalytic Amidation of Nitrogen Heterocycles." Organic Chemistry Portal, 2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]
Technical Support Center: Purification & Troubleshooting for 4-(1-bromoisoquinolin-3-yl)morpholine
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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the isolation of complex heterocyclic intermediates. The compound 4-(1-bromoisoquinolin-3-yl)morpholine (CAS: 1179148-99-2) [1.3] is a critical building block, prominently featured in the synthesis of KRas G12C inhibitors ()[1].
Purifying this molecule is notoriously challenging due to the structural and electronic similarities of its byproducts. This guide provides field-proven, mechanistic troubleshooting steps to ensure high-purity isolation.
🔬 FAQ 1: Mechanistic Troubleshooting & Regioselectivity
Q: I reacted 1,3-dibromoisoquinoline with morpholine, but my major product seems to be the wrong regioisomer. Why did this happen, and how do I prevent it?
A: This is a classic regioselectivity inversion issue. In the isoquinoline system, the C1 position is highly activated toward Nucleophilic Aromatic Substitution (
Causality & Solution: To selectively obtain the 3-morpholino isomer, researchers typically avoid direct
⚗️ FAQ 2: Scalable Non-Chromatographic Purification
Q: Is there a scalable workflow to remove unreacted non-basic starting materials (like 1,3-dibromoisoquinoline) without relying on column chromatography?
A: Yes. Because the morpholine ring introduces a basic tertiary amine character (pKa ~ 5-6 when attached to an aromatic system), you can exploit acid-base partitioning to strip away neutral impurities.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M HCl aqueous solution (3 × 5 mL per gram).
-
Mechanistic Note: The acidic environment protonates the morpholine nitrogen, shifting the target molecule into the aqueous phase.
-
-
Phase Separation: Collect the aqueous layer. Discard the organic layer, which retains non-basic impurities (e.g., unreacted 1,3-dibromoisoquinoline)[3].
-
Basification: Cool the pooled aqueous layer in an ice bath (0–5 °C). Slowly add saturated aqueous
or 2.0 M NaOH dropwise until the pH reaches 9–10.-
Self-Validation: The solution will turn cloudy as the free-base product precipitates or forms an emulsion. Verify the pH with indicator paper; a pH below 8 means the product remains partially protonated (ruining yield), while a pH > 11 risks hydrolyzing the 1-bromo group to an isoquinolinone.
-
-
Back-Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 5 mL per gram).
-
Drying & Recovery: Dry the combined DCM layers over anhydrous
, filter, and concentrate in vacuo to yield the enriched product.
📊 FAQ 3: Chromatographic Separation Strategies
Q: What is the optimal normal-phase flash chromatography method to separate the target product from 1,3-dimorpholinoisoquinoline?
A: The target mono-morpholino compound and the over-substituted dimorpholino byproduct have distinct polarities due to the additional hydrogen-bond accepting oxygen and basic nitrogen.
Step-by-Step Protocol: Flash Chromatography
-
Sample Preparation: Dry-load the crude mixture onto Celite. The target compound can streak if wet-loaded in DCM due to its basicity.
-
Column Equilibration: Equilibrate a high-resolution silica column with 100% Hexanes.
-
Gradient Elution:
-
0–5 CV (Column Volumes): 100% Hexanes to elute unreacted 1,3-dibromoisoquinoline.
-
5–12 CV: Ramp to 15% Ethyl Acetate in Hexanes. The target this compound elutes here.
-
12–20 CV: Ramp to 30% Ethyl Acetate to flush out 1,3-dimorpholinoisoquinoline and hydrolysis byproducts.
-
-
Fraction Analysis & Self-Validation: Spot the pooled fractions on a TLC plate and co-spot with the crude mixture. The target product should appear as a single, UV-active spot (254 nm) at
~ 0.45 with no trailing spots. -
Concentration: Concentrate under reduced pressure at 35 °C to avoid thermal degradation of the bromide.
📈 Quantitative Data Summarization
Use the following table to predict the behavior of your mixture during purification.
| Compound | Molecular Weight | Relative Polarity | Acid/Base Behavior | Primary Purification Method | |
| 1,3-Dibromoisoquinoline | 286.95 g/mol | Very Low | 0.85 | Neutral | Acid-Base Extraction |
| This compound | 293.16 g/mol | Medium | 0.45 | Weakly Basic | Flash Chromatography |
| 4-(3-bromoisoquinolin-1-yl)morpholine | 293.16 g/mol | Medium | 0.35 | Basic | RP-HPLC |
| 1,3-Dimorpholinoisoquinoline | 299.37 g/mol | High | 0.15 | Basic | Flash Chromatography |
| 3-morpholinoisoquinolin-1(2H)-one | 230.26 g/mol | Very High | 0.05 | Neutral (H-bond donor) | Silica Plug / Crystallization |
🗺️ Purification Workflow Visualization
Fig 1: Logical workflow for the purification of this compound.
📚 References
-
Title: KRas G12C inhibitors (US Patent 10,689,377 B2) Source: Google Patents URL:
-
Title: Synthesis of morpholines Source: Organic Chemistry Portal URL: [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Bromoisoquinoline Cross-Coupling
Welcome to the technical support center for troubleshooting catalyst poisoning in bromoisoquinoline cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these powerful yet sensitive transformations. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and solve issues in your own research.
This resource is structured to provide rapid answers to common problems through our FAQ section, followed by in-depth troubleshooting guides for more persistent issues. We will explore the common culprits of catalyst deactivation, diagnostic procedures to identify them, and robust protocols to get your reactions back on track.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a bromoisoquinoline has completely stalled. What is the most likely cause?
A stalled reaction is a classic symptom of catalyst poisoning, where a substance in your reaction mixture deactivates the palladium catalyst.[1] The poison strongly binds to the active sites of the palladium, preventing it from participating in the catalytic cycle.[1][2] This leads to a dramatic drop in reaction rate and ultimately, a failure to form the desired product.[1]
Common sources of poisons in these reactions include:
-
Impurities in the bromoisoquinoline starting material or the coupling partner (e.g., boronic acid).
-
Contaminants in the solvent or base.
-
Degradation of the phosphine ligand.[3]
Q2: Can the bromoisoquinoline substrate itself poison the catalyst?
A2: Yes, this is a critical consideration. The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, forming stable, inactive complexes.[4] This is a well-documented challenge with N-heterocyclic substrates and can lead to catalyst inhibition.[4] While the choice of ligand and reaction conditions can often mitigate this, it remains a potential pathway for catalyst deactivation.
Q3: What are the most common chemical culprits for catalyst poisoning in palladium-catalyzed cross-couplings?
A3: Palladium catalysts are susceptible to a range of common poisons.[1][4] Understanding these is the first step in effective troubleshooting.
| Poison Class | Examples | Probable Source | Effect on Catalyst |
| Sulfur Compounds | Elemental sulfur, thiols, sulfides, sulfates | Impurities from starting material synthesis (e.g., from reagents used in the bromination of isoquinoline) | Strong coordination to the palladium center, blocking active sites.[4][5][6] |
| Nitrogen Compounds | Excess pyridine, other N-heterocycles, nitriles, nitro compounds | Substrate, product, additives, or impurities | Coordination to the metal, potentially forming stable, inactive complexes.[1][4] |
| Halides | Excess chloride, bromide, iodide | Substrate, salts, additives | Can alter the electronic properties of the catalyst or form stable halo-complexes.[4] |
| Water/Hydroxide | Moisture in reagents or solvents | Inadequate drying of reagents or glassware | Can lead to hydrolysis of phosphine ligands and decomposition of boronic acids.[4] |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in reagents | Can irreversibly poison the catalyst.[7] |
| Phosphorus Compounds | Impurities or byproducts from ligand synthesis | Ligand source | Can deactivate the catalyst.[1] |
Q4: I see a black precipitate forming in my reaction. What is it and is it a problem?
A4: The black precipitate is likely "palladium black," which consists of aggregated, inactive Pd(0) species.[3] Its formation is a clear indicator of catalyst deactivation.[3] This can be caused by:
-
High Catalyst Concentration: Leads to aggregation.
-
Inappropriate Solvent or Base: Can promote precipitation.
-
Presence of Oxygen: Can lead to the formation of palladium oxides which then precipitate as palladium black.[3]
-
Ligand Degradation: Phosphine ligands stabilize the Pd(0) species and prevent aggregation. If the ligand degrades, the palladium will precipitate.[3]
Q5: How does the choice of phosphine ligand impact catalyst poisoning?
A5: The phosphine ligand is crucial for stabilizing the metal center and modulating its reactivity.[8][9] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can "shield" the palladium center, making it less susceptible to coordination by poisons.[4] These ligands promote the desired catalytic cycle and can often overcome substrate-related inhibition.[4][9][10] If you are experiencing catalyst poisoning, screening different ligands is a highly recommended troubleshooting step.[4]
In-Depth Troubleshooting Guides
Issue 1: My cross-coupling reaction has stalled or shows very low conversion.
This is the most common problem and points directly to catalyst deactivation. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Issue 2: I suspect sulfur is poisoning my catalyst. How can I confirm and resolve this?
Sulfur is a potent and common poison for palladium catalysts.[4][11] It can be introduced as an impurity from the synthesis of starting materials, particularly aryl halides.[11]
Confirmation:
-
Review Synthesis of Bromoisoquinoline: Look for the use of sulfur-containing reagents in the synthetic route of your bromoisoquinoline.
-
Analytical Tests: While challenging for trace amounts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can sometimes identify volatile sulfur impurities.[7] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect sulfur in your starting materials.[7]
Resolution:
-
Purification: The most effective solution is to rigorously purify the bromoisoquinoline starting material. Recrystallization or column chromatography can remove non-volatile sulfur impurities.[12]
-
Use of Scavengers: In some cases, adding a small amount of a scavenger, such as copper powder, can help to sequester sulfur impurities.
-
Change Suppliers: If purification is not feasible, obtaining the starting material from a different supplier may resolve the issue.
Issue 3: My reaction is inconsistent, with variable yields and reaction times.
Inconsistent results often point to variable quality of reagents or subtle differences in reaction setup.
-
Standardize Procedures: Ensure consistent practices for solvent degassing, use of an inert atmosphere, and reagent addition.[3]
-
Use High-Purity Reagents: Always use freshly purified solvents and high-purity bases.[3]
-
Consider Pre-catalysts: Using a well-defined palladium pre-catalyst can provide more reproducible results compared to generating the active catalyst in situ from a palladium salt and a separate ligand.[13]
Experimental Protocols
Protocol 1: Diagnostic Reaction to Identify the Source of Poison
This experiment helps to determine if the catalyst poison originates from your bromoisoquinoline, your coupling partner, or other reagents.
-
Setup Three Parallel Reactions: In a glovebox or under a robust inert atmosphere, set up three identical small-scale reactions in parallel.
-
Reaction A (Control): Use a "gold standard" batch of bromoisoquinoline and coupling partner that has previously yielded good results.
-
Reaction B (Test Bromoisoquinoline): Use the "gold standard" coupling partner with the suspect batch of bromoisoquinoline.
-
Reaction C (Test Coupling Partner): Use the "gold standard" bromoisoquinoline with the suspect batch of the coupling partner.
-
-
Identical Conditions: Ensure all other parameters (catalyst, ligand, base, solvent, temperature, stir rate) are identical across all three reactions.
-
Monitor Progress: Monitor the reactions by TLC or LC-MS at regular intervals.
-
Analysis:
-
If Reaction A works but B fails, the poison is likely in your bromoisoquinoline.
-
If Reaction A works but C fails, the poison is in your coupling partner.
-
If all reactions fail, the poison may be in your catalyst, ligand, solvent, or base, or the reaction conditions are not suitable.
-
Protocol 2: General Procedure for Recrystallization of Bromoisoquinoline
This protocol provides a general method for purifying solid bromoisoquinoline to remove non-volatile impurities.
-
Solvent Selection: Choose a solvent system in which the bromoisoquinoline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: In a flask, dissolve the crude bromoisoquinoline in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Mechanism of Poisoning
A simplified catalytic cycle for a Suzuki-Miyaura coupling and the points at which a poison can interfere.
Caption: Suzuki-Miyaura cycle and catalyst deactivation by a poison.
References
- Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.
- Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds - ResearchGate.
- Understanding the Synthesis and Applications of 7-Bromoisoquinoline.
- 6-Bromoisoquinoline synthesis - ChemicalBook.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
- Poisoning and deactivation of palladium catalysts - SciSpace.
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem.
- A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company.
- Cross-Coupling Reactions Guide.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure.
- Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight.
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem.
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem.
- Regulation of Catalytic Activity by Phosphine Ligand Design.
- Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-N-phenylpyridin-3-amine - Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides - Benchchem.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- Detection of Catalyst Poisons - GAS Dortmund.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
- Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp3)–H Bonds | The Journal of Organic Chemistry - ACS Publications.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed.
- Phosphine ligands – Knowledge and References - Taylor & Francis.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH - Tokyo Chemical Industry.
- Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
- Guideline for Elucidating Catalysts - ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: High-Purity Recrystallization of 4-(1-bromoisoquinolin-3-yl)morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the purification of 4-(1-bromoisoquinolin-3-yl)morpholine.
Because this molecule features a rigid, polarizable isoquinoline core, a heavy lipophilic bromine atom at the highly reactive C1 position, and a flexible, polar morpholine ring at the C3 position, it is notoriously prone to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and solvent entrapment. This guide provides field-proven, self-validating protocols and diagnostic workflows to ensure you achieve >99% purity with optimal crystal morphology.
Module 1: Quantitative Solvent System Screening
The selection of the solvent/antisolvent pair dictates the thermodynamic trajectory of the crystallization. Below is a comparative analysis of standard solvent systems for this compound.
| Solvent System | Role | Yield (%) | Purity (HPLC %) | Observations & Mechanistic Causality |
| EtOAc / Heptane | Good / Antisolvent | 82 | 99.2 | Optimal. High solubility in hot EtOAc; Heptane drives high recovery. Excellent rejection of non-polar synthesis byproducts. |
| IPA / Water | Good / Antisolvent | 75 | 99.5 | Excellent for purging polar impurities (e.g., des-bromo analogues), but risks C-Br hydrolysis if aged >85 °C. |
| Toluene / Hexane | Good / Antisolvent | 88 | 96.0 | High yield but poor rejection of structurally similar aromatic impurities due to non-specific |
| DCM / MTBE | Good / Antisolvent | 60 | 98.5 | Prone to oiling out (LLPS) due to the rapid evaporation of DCM, which unpredictably alters the solvent ratio. |
Module 2: Standard Operating Procedure (SOP)
Protocol: Seeded Antisolvent-Cooling Crystallization
Objective: Achieve high-purity crystalline isolation while strictly avoiding LLPS and agglomeration.
-
Dissolution: Suspend crude this compound in Ethyl Acetate (5 volumes). Heat to 65 °C under continuous agitation (250 RPM) until complete dissolution is achieved[1].
-
Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble palladium/catalyst residues from the upstream cross-coupling synthesis.
-
Antisolvent Titration: Maintain the filtrate at 60 °C. Add Heptane (approx. 3 volumes) dropwise until the solution becomes faintly turbid (reaching the cloud point). Immediately add 0.2 volumes of EtOAc to restore a clear, supersaturated state.
-
Self-Validation Checkpoint: The solution must remain optically clear for at least 10 minutes. If turbidity returns, the system is still in the metastable zone for impurities; add an additional 0.1 volumes of EtOAc.
-
-
Seeding: Introduce 1.0% w/w of milled, high-purity this compound seed crystals.
-
Mechanistic Rationale: Seeding bypasses the high activation energy of primary nucleation, directing the system toward controlled crystal growth and preventing spontaneous oiling out[2].
-
-
Isothermal Aging: Hold the suspension at 60 °C for 60 minutes to allow the seed bed to establish and consume the initial supersaturation.
-
Controlled Cooling: Cool the reactor to 5 °C using a linear cooling ramp of 0.15 °C/min.
-
Mechanistic Rationale: A slow cooling rate ensures the supersaturation remains within the Metastable Zone Width (MSZW), preventing secondary nucleation and agglomeration[3].
-
-
Isolation & Drying: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled Heptane (5 °C). Dry the crystals under vacuum (50 mbar) at 45 °C for 12 hours. Do not exceed 50 °C to prevent thermal degradation of the morpholine moiety.
Fig 1. Seeded antisolvent-cooling crystallization workflow for this compound.
Module 3: Diagnostic FAQs & Troubleshooting
Q1: My product "oils out" (forms a viscous liquid phase) instead of crystallizing upon cooling. How do I force crystallization? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS). The lipophilic bromine atom combined with the flexible morpholine ring depresses the lattice energy of the molecule. When the supersaturation generation rate is too high, the system's trajectory crosses the binodal curve before it can cross the solubility boundary. Troubleshooting: Do not attempt to "force" or crash the product out. Instead, adjust the solvent ratio to increase the Metastable Zone Width (MSZW) by adding more EtOAc. More importantly, introduce seed crystals above the cloud point temperature to force the system into the solid-liquid equilibrium phase[1].
Q2: The des-bromo impurity (4-(isoquinolin-3-yl)morpholine) is co-precipitating. How do I improve the selectivity of the recrystallization? A: The des-bromo impurity lacks the heavy, lipophilic bromine atom, making it significantly more polar than your target compound. If you are using a non-polar antisolvent like Heptane, you are inadvertently forcing this polar impurity out of solution. Troubleshooting: Switch the thermodynamic driving force. Utilize a reverse-polarity solvent system such as Isopropanol (IPA) and Water. The highly lipophilic this compound will crystallize out, while the more polar des-bromo impurity will remain solvated in the aqueous-alcoholic mother liquor.
Q3: My isolated crystals are highly agglomerated and fail residual solvent (OVI) testing even after extended vacuum drying. What is the root cause? A: Agglomeration is a direct symptom of uncontrolled secondary nucleation. When the cooling rate is too fast, a burst of fine particles is generated. These fines clump together to reduce their surface free energy, trapping mother liquor (and impurities) in the interstitial voids[3]. Troubleshooting: Decrease your cooling ramp to ≤ 0.15 °C/min. For advanced process control, integrate Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to monitor the chord length distribution in real-time. If the fine particle count spikes, the automated system should pause the cooling ramp to allow the supersaturation to be consumed by growth rather than nucleation[2].
Fig 2. Diagnostic pathway and corrective actions for mitigating Liquid-Liquid Phase Separation.
References
-
Title: Recrystallization Guide: Process, Procedure, Solvents | Source: mt.com | URL: [Link]
-
Title: Operating Strategy to Produce Consistent CSD in Combined Antisolvent-Cooling Crystallization Using FBRM | Source: mt.com | URL: [Link]
-
Title: Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements | Source: acs.org (Organic Process Research & Development) | URL: [Link]
Sources
Overcoming solubility issues of isoquinoline derivatives in aqueous media
Ticket #8405: Overcoming Aqueous Solubility Barriers for Isoquinoline Derivatives
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary: The "Brick Dust" Challenge
Isoquinoline derivatives often exhibit "brick dust" properties—high melting points and high lipophilicity—resulting in poor aqueous solubility. With a typical
The Core Problem: At physiological pH (7.4), the environment is roughly 2 pH units above the isoquinoline
This guide provides a tiered troubleshooting approach to solubilize these scaffolds for biological assays and formulation.
Tier 1: pH Manipulation & Salt Selection
Use this when: You are screening in non-cellular assays or can tolerate acidic buffers.
The Science of Protonation
To achieve solubility, you must ionize the basic nitrogen on the isoquinoline ring.
-
Rule of Thumb: A pH of
ensures >99% ionization. -
The Trap: Using Hydrochloric acid (HCl) is standard, but in saline media (containing NaCl), the "Common Ion Effect" can suppress the solubility of the hydrochloride salt, causing it to crash out [6].
Protocol: Rational Salt Screening
Do not blindly add HCl. Follow this screen to identify the optimal counter-ion.
Materials:
-
Isoquinoline free base (10 mg aliquots)
-
Acids (1M solutions): HCl, Methanesulfonic acid (Mesylate), L-Tartaric acid, Citric acid.
Workflow:
-
Stoichiometry: Add acid to base in a 1.1 : 1 molar ratio.
-
Solvent: Dissolve in a minimal amount of Ethanol/Water (90:10).
-
Evaporation: Slowly evaporate solvent to induce crystallization.
-
Verification: Analyze solids via DSC (Differential Scanning Calorimetry). Crucial: A sharp melting point indicates a stable crystalline salt; a broad exotherm indicates an amorphous solid (unstable).
| Counter-ion | Pros | Cons | Recommended For |
| Hydrochloride | Standard, low MW | Common ion effect in saline; hygroscopic | Initial chemical characterization |
| Mesylate | High solubility, lipophilic friendly | Higher MW | Lipophilic isoquinolines |
| Tartrate | Pharmaceutically acceptable | Can form hydrates | In vivo formulation |
Tier 2: Cosolvents & Surfactants
Use this when: You cannot alter pH (e.g., Cell-based assays).
The "Shock" Phenomenon
Researchers often dissolve the compound in 100% DMSO and spike it into media.
-
The Error: Rapid dilution creates a local supersaturation spike. The compound precipitates as "micro-needles" that are invisible to the naked eye but scatter light in plate readers and yield false negatives.
Protocol: The "Step-Down" Dilution
Avoid "shocking" the system by using an intermediate solvent bridge.
-
Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Bridge: Dilute stock 1:10 into PEG400 or Propylene Glycol (Result: 1 mM in 10% DMSO/90% PEG).
-
Final: Dilute Bridge 1:100 into Media.
-
Final Composition: 10 µM compound, 0.1% DMSO, 0.9% PEG.
-
Why: PEG400 acts as a dispersant, preventing the immediate lattice formation of the isoquinoline [15].
-
Biological Tolerance Limits
Consult this table before designing your assay control.
| Solvent | Cell Assay Limit (v/v) | Enzyme Assay Limit (v/v) | Notes |
| DMSO | < 0.5% | < 5% | High conc. unfolds proteins [10, 25] |
| PEG 400 | < 1% | < 10% | Well tolerated in zebrafish [15] |
| Ethanol | < 0.1% | < 2% | High volatility affects evaporation |
Tier 3: Cyclodextrin Complexation (The Gold Standard)
Use this when: You need high concentrations (>1 mg/mL) at neutral pH.
Mechanism: Host-Guest Chemistry
The hydrophobic cavity of
Protocol: Higuchi-Connors Phase Solubility Study
This protocol determines the Stability Constant (
Step-by-Step:
-
Preparation: Prepare 0%, 5%, 10%, 15%, 20% (w/v) HP-
-CD solutions in PBS (pH 7.4). -
Saturation: Add excess isoquinoline derivative (solid) to each vial.
-
Equilibration: Shake at room temperature for 24–48 hours.
-
Filtration: Filter through 0.45 µm PVDF filter. Critical: Pre-heat filter to assay temperature to prevent drug loss.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation: Plot Solubility (
) vs. CD Concentration ( ). (Where is intrinsic solubility at 0% CD).
Decision Logic & Workflows
Visual 1: Solubility Optimization Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on assay constraints.
Visual 2: The "Step-Down" Dissolution Protocol
Caption: Visualizing the serial dilution method to prevent precipitation shock.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Precipitate forms immediately upon adding DMSO stock to PBS. | "Solvent Shock" / High LogP. | Switch to the "Step-Down" protocol using PEG400 as an intermediate solvent. |
| Compound dissolves in 0.1M HCl but crashes out in Saline. | Common Ion Effect (Cl-). | Switch counter-ion from Hydrochloride to Mesylate or Tosylate [6]. |
| Assay results vary wildly between replicates. | Micro-suspension (invisible particles). | Filter the dosing solution (0.22 µm) before adding to cells. If potency drops, you had a suspension, not a solution. |
| Cyclodextrin solution turns cloudy. | Formation of B-type complex (insoluble aggregate). | Switch from native |
References
-
PubChem. Isoquinoline Compound Summary. National Library of Medicine. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[1][2][3][4][5] 1. Drug solubilization and stabilization.[1][3] Journal of Pharmaceutical Sciences. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[6] Advanced Drug Delivery Reviews. [Link]
-
Kumar, L., et al. (2013). Salt Selection in Drug Development.[6][7] Pharmaceutical Technology.[1][4] [Link]
-
Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.[8] PLOS One. [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[1][2][4][5][9] Advances in Analytical Chemistry and Instrumentation.[2] [Link]
Sources
- 1. juliet84.free.fr [juliet84.free.fr]
- 2. T. Higuchi, K. A. Connors, “Phase Solubility Techniques,” Advanced Analytical Chemistry of Instrumentation, Vol. 4, 1965, pp. 117-212. - References - Scientific Research Publishing [scirp.org]
- 3. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 9. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity during morpholine addition to dibromoisoquinoline
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently guide researchers through the complexities of late-stage functionalization on dihaloheterocycles. Controlling regioselectivity during the amination of dibromoisoquinolines requires a deep understanding of the electronic disparities across the fused ring system.
Below is an in-depth troubleshooting guide and knowledge base designed to help you rationally control morpholine addition, moving away from trial-and-error toward mechanistically driven experimental design.
Part 1: Knowledge Base & FAQs (Core Principles of Regioselectivity)
Q: Why does morpholine preferentially attack the C1 position in 1,3- or 1,4-dibromoisoquinoline under thermal conditions? A: The regioselectivity is governed by the intrinsic electronic deficiency of the isoquinoline ring. The C1 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong inductive and resonance-withdrawing effects of the adjacent imine nitrogen[1]. When morpholine attacks C1, the resulting Meisenheimer-like intermediate is stabilized by localizing the negative charge directly onto the electronegative nitrogen atom. Consequently, the LUMO coefficient is largest at C1, making it the kinetic and thermodynamic preference for nucleophilic attack[2].
Q: How can I force morpholine addition to the less reactive positions (e.g., C3 or C4)? A: Positions like C3 and C4 are significantly less electrophilic and generally inert to thermal SNAr[1]. To functionalize these sites, you must shift from SNAr to a transition-metal-catalyzed Buchwald-Hartwig amination[3]. However, because C1 is also the most reactive site for palladium oxidative addition, you cannot directly cross-couple at C3/C4 if C1 is an unprotected bromide[4]. The self-validating approach is a sequential protocol: first, block or functionalize C1 via SNAr, then perform the Buchwald-Hartwig amination at C3/C4 using a bulky, electron-rich phosphine ligand (e.g., Xantphos or BrettPhos) to facilitate the challenging oxidative addition[3].
Q: What if I am working with 5,8-dibromoisoquinoline? A: Bromines located on the benzenoid ring (C5, C8) lack the resonance activation provided by the heteroatom and will not undergo SNAr with morpholine. You must rely entirely on Buchwald-Hartwig conditions. Regioselectivity here is dictated by subtle electronic biases; intrinsic heterocycle polarity usually makes C5 slightly more susceptible to oxidative addition than C8[4].
Part 2: Mechanistic Workflows & Troubleshooting Logic
Mechanistic divergence for regioselective morpholine addition on dibromoisoquinoline scaffolds.
Troubleshooting logic tree for resolving regioselectivity failures during amination.
Part 3: Quantitative Data Summaries
Table 1: Reactivity Hierarchy and Catalyst Selection
| Substrate | Most Reactive Site (SNAr) | Most Reactive Site (Pd-Catalyzed) | Recommended Morpholine Addition Strategy |
|---|---|---|---|
| 1,3-Dibromoisoquinoline | C1 | C1 | SNAr for C1; Block C1 then Buchwald-Hartwig for C3 |
| 1,4-Dibromoisoquinoline | C1 | C1 | SNAr for C1; Block C1 then Buchwald-Hartwig for C4 |
| 5,8-Dibromoisoquinoline | None (Inert) | C5 (slight preference) | Buchwald-Hartwig (requires careful ligand tuning) |
Table 2: Troubleshooting Buchwald-Hartwig Amination (Morpholine)
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Over-amination (Bis-morpholine) | Excess nucleophile / High Temp | Reduce morpholine to 1.05 equiv; lower temp to 80°C. |
| No conversion at C3/C4 | Unreactive C-Br bond | Switch ligand to BrettPhos or Xantphos; use strong base (NaOtBu). |
| Protodehalogenation | Slow reductive elimination | Increase morpholine concentration; use a wider bite-angle ligand. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective C1-Morpholination via SNAr
Causality Note: We use N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HBr. This prevents the protonation of morpholine, ensuring it remains highly nucleophilic throughout the reaction.
-
Setup: Charge an oven-dried reaction vessel with 1,3-dibromoisoquinoline (1.0 equiv) and anhydrous N-methyl-2-pyrrolidone (NMP) to create a 0.2 M solution.
-
Reagent Addition: Add morpholine (1.05 equiv) dropwise, followed by DIPEA (2.0 equiv). Strictly limiting morpholine to 1.05 equivalents prevents unwanted bis-amination.
-
Reaction: Stir the mixture at 60 °C for 4–6 hours under a nitrogen atmosphere.
-
Validation (In-Process): Monitor the reaction via LC-MS. The system is self-validating: the reaction is complete when the starting material peak transitions entirely to the M+85 peak (addition of morpholine minus HBr). If an M+170 peak appears, immediately cool the reaction to quench over-amination.
-
Workup: Dilute with ethyl acetate (EtOAc) and wash extensively with water (3x) to remove NMP and DIPEA salts. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 1-morpholino-3-bromoisoquinoline.
Protocol B: Regioselective C3/C4-Morpholination via Buchwald-Hartwig Amination
Causality Note: This protocol assumes the C1 position has been previously blocked or functionalized. We utilize Xantphos because its wide bite angle forces the palladium center into a geometry that dramatically accelerates the reductive elimination of the sterically demanding morpholine moiety[3].
-
Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with the 1-substituted-3-bromoisoquinoline (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent & Nucleophile: Add anhydrous, degassed toluene (0.1 M) and morpholine (1.2 equiv).
-
Reaction: Seal the flask, remove it from the glovebox, and heat at 100 °C for 12–18 hours.
-
Validation (In-Process): Monitor via TLC or GC-MS. The disappearance of the starting bromide confirms successful oxidative addition, while the appearance of the product mass confirms successful reductive elimination without protodehalogenation side-reactions.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography to yield the C3-morpholino derivative.
References[2] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEojZ9Djbgexw7RANkXwy9sB2kOJfatbggnJA8JFuUImLzR2byPh8M7PMQd_7cEG94pnW28TMQGbvkY_nhA0ZM_D88hnx4y-xrQeBaZ1kq_JyYxxA5pgqIOYPPmSO6jXyHHL0LNRSo7hYBcXnc=[4] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class | Source: scispace.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTohlQGq407l0-d0GFTy6yDC2VSBxJALy5oWj1-PRy9IoLnM9CUR6vp3ZinHiEdeYVXTho9Gpd_kB32zG3PtaERsi_ie6ursQyjh0PGht1Az6mnsZtQl2Auy9HAKzKnnSp-J5SHsW5dQ7zAG86hyKeabTWTT-2YveiPQH16nzpUvxD90iPaJzPfxv8thheAojiC80_6CiITM-sHgSocB8=[1] Title: 1,3-Dichloro-6-fluoroisoquinoline | 1041423-26-0 | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Q2MRxcDVifejF2f1qq8nQsSKATMPGqtuz9eTvkpcMIBAC5PB3luWpGL0Ehlrt4wCMoGA_2oUOuCEUznfqrBm6fL93mx4taulepRL3Xg3FrH_N0ygj82SEHsJpwdLejGgHfI-EA==[3] Title: 4-Bromoisoquinoline | 1532-97-4 | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVwq4Re4HrLgxidxJxOqO9LfcZClNX4xvNTiZwTDpjVbWod0bH13N7AwZI_U9ImhqovUWZ3hOdmQv3RHbYy5AtOrROZn0Nc8mv3qaZujWpohV58hihJUkccU-lToua-WXaMftp
Sources
- 1. 1,3-Dichloro-6-fluoroisoquinoline | 1041423-26-0 | Benchchem [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromoisoquinoline | 1532-97-4 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
Technical Support Center: Purification of 4-(1-bromoisoquinolin-3-yl)morpholine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing trace metal impurities from 4-(1-bromoisoquinolin-3-yl)morpholine. The following sections offer solutions to common purification challenges encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove trace metal impurities, such as palladium, from my final compound?
A1: Residual metal catalysts, particularly palladium from cross-coupling reactions, can have significant detrimental effects.[1][2] In a drug development context, regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to potential toxicity.[3][4][5] For research applications, residual metals can interfere with or poison catalysts in downstream reactions, leading to failed experiments or the formation of unintended byproducts.[6] Furthermore, these impurities can interfere with biological assays, yielding false positive or negative results and compromising the integrity of screening data.[2][7]
Q2: What is the primary source of metal contamination in the synthesis of this compound?
A2: The synthesis of complex heterocyclic molecules like this compound often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][4][8] These reactions are highly efficient but are a common source of palladium contamination in the crude product. The residual palladium can exist in various oxidation states (Pd(0), Pd(II)) or as metallic clusters, making its removal challenging.[8][9]
Q3: What are the principal methods for removing trace metal impurities?
A3: Several techniques are available, and the optimal choice depends on the specific circumstances. The most common methods include:
-
Metal Scavengers: These are solid-supported materials (typically silica or polystyrene) functionalized with chelating ligands (e.g., thiol, amine, triazine) that exhibit a high affinity for metal ions.[5][6][10] The metal-scavenger complex is then easily removed by filtration.
-
Activated Carbon Treatment: Activated carbon possesses a high surface area and can effectively adsorb metal species from a solution.[6][11][12] It is a cost-effective but sometimes less selective method.
-
Recrystallization: A fundamental purification technique for solid compounds that can remove both metallic and organic impurities, provided a suitable solvent system is found.[13][14]
-
Chromatography: While standard column chromatography can reduce metal content, it is often insufficient on its own for achieving the low ppm levels required for APIs.[2][6][7]
Q4: How do I select the most appropriate purification method for my experiment?
A4: The choice of method is dictated by several factors:
-
Level of Contamination: For high levels of contamination (>1000 ppm), a multi-step approach, such as filtration followed by a scavenger treatment, is often most effective.[4]
-
Compound Properties: The solubility and stability of this compound in various solvents will determine the feasibility of recrystallization or the choice of solvent for scavenger/carbon treatment.
-
Selectivity vs. Cost: Metal scavengers offer high selectivity but can be more expensive than activated carbon.[3] For high-value products where yield is critical, scavengers are often preferred to minimize product loss.[8]
-
Scale of Operation: Recrystallization and batch-mode scavenger treatments are suitable for lab-scale, while flow chemistry setups with scavenger-packed cartridges can be advantageous for larger-scale operations.[15][16]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for addressing specific purification challenges.
Guide 1: High Palladium Content After Initial Work-up
Problem: Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) indicates palladium levels are unacceptably high (e.g., >200 ppm) in the isolated product.
Solution: Employ a targeted metal scavenger treatment. Thiol-functionalized scavengers are particularly effective for palladium.[3][13]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Methanol, or a mixture) to a concentration of approximately 50-100 mg/mL. The choice of solvent is critical; methanol has been shown to be highly effective for palladium scavenging.[3]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol) to the solution. A typical starting point is 3-5 weight equivalents of scavenger relative to the mass of the dissolved metal impurity.[10] For an initial screening, 5-10 wt% of the scavenger relative to the crude product mass can be used.
-
Agitation and Heating: Stir the mixture vigorously at room temperature. The efficiency of scavenging can often be improved by heating the mixture to 40-60°C, provided the target compound is thermally stable.[6][15]
-
Treatment Time: Allow the mixture to stir for 2 to 24 hours.[6] The optimal duration depends on the specific scavenger, solvent, and temperature. A 4-hour treatment is a good starting point for optimization.[3]
-
Filtration: After the treatment period, cool the mixture to room temperature if it was heated. Filter the slurry through a pad of Celite® or a suitable filter paper to remove the scavenger-metal complex.
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Concentration & Analysis: Combine the filtrate and washes, and concentrate under reduced pressure. Analyze the purified product for residual palladium content using ICP-MS to confirm the effectiveness of the procedure.[6]
Guide 2: Persistent Color or Low-Level Contamination After Chromatography
Problem: The product remains colored (e.g., yellow, grey, or black) after column chromatography, suggesting the presence of colloidal or finely dispersed metal particles. ICP-MS confirms low but persistent metal levels.
Solution: Use an activated carbon treatment. The high surface area of activated carbon is effective at adsorbing residual palladium species that may be difficult to remove by other means.[6][12]
-
Dissolution: Dissolve the semi-purified this compound in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10% by weight relative to the mass of the crude product.[6] It is crucial to perform a small-scale test first, as activated carbon can also adsorb the desired product, leading to yield loss.[3][6]
-
Agitation and Heating: Stir the mixture vigorously. Heating to 40-60°C can enhance the adsorption efficiency.[6]
-
Treatment Time: Stir for a period of 1 to 4 hours.[6] Prolonged exposure is generally not necessary and can increase product loss.
-
Filtration: Filter the hot or cool solution through a pad of Celite® to completely remove the fine carbon particles. This step is critical, as incomplete removal will contaminate the final product. A 0.45 µm PTFE filter can be used for complete removal.
-
Concentration & Analysis: Concentrate the clear, colorless filtrate under reduced pressure. Analyze the final product for purity and residual metal content.
Guide 3: Presence of Both Metallic and Organic Impurities
Problem: The product is contaminated with both residual catalyst and organic byproducts from the reaction.
Solution: Develop a recrystallization protocol. This technique purifies based on differences in solubility between the desired compound and impurities at different temperatures.[14]
-
Solvent Screening: The key is to find a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.
-
Test small amounts of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
A good solvent will dissolve the compound completely when hot but allow for the formation of crystals upon cooling.[14]
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.[17]
-
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[14]
-
Hot Filtration (Optional): If insoluble impurities (like some metal aggregates) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. onyxipca.com [onyxipca.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. pharmtech.com [pharmtech.com]
- 10. Metal Scavengers [sigmaaldrich.cn]
- 11. Catalyst-Modified Activated Carbon ï½ UES ï½ Customized high value-added activated carbon [cocowork.com]
- 12. heycarbons.com [heycarbons.com]
- 13. sopachem.com [sopachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. One moment, please... [phosphonics.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Optimizing temperature and pressure for isoquinoline-morpholine synthesis
Ticket #: ISO-MOR-OPT-001 Subject: Optimization of Temperature & Pressure for C-N Coupling Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Kinetic Landscape
You are likely attempting to synthesize 1-morpholinoisoquinoline (or a derivative). The success of this reaction relies heavily on the electronic environment of the isoquinoline ring.
-
C1-Position (1-chloroisoquinoline): This position is highly electrophilic due to the adjacent nitrogen atom (
-carbon). It undergoes Nucleophilic Aromatic Substitution ( ) readily.[1] High temperature is the primary driver; pressure is secondary (used to maintain solvent phase). -
C4, C5, C6, etc. (e.g., 4-bromoisoquinoline): These positions are electron-neutral or rich.
will fail . You must use Buchwald-Hartwig Palladium Catalysis . Here, temperature control is critical to prevent catalyst decomposition, and pressure is rarely required unless using volatile amines.
Module 1: Critical Parameter Matrix
Use this table to select your starting conditions based on your specific substrate and equipment.
| Parameter | Method A: Thermal | Method B: Microwave | Method C: Pd-Catalysis (Buchwald) |
| Target Substrate | 1-halo-isoquinolines (Activated) | 1-halo-isoquinolines (Activated) | 4, 5, 6, 7, 8-halo-isoquinolines |
| Optimal Temp ( | 120°C – 135°C | 140°C – 160°C | 80°C – 105°C |
| Pressure ( | Atm (if neat) or Sealed Tube (2-5 bar) | 10 – 15 bar (150-220 psi) | Atm (Inert Gas Balloon) |
| Time | 4 – 12 Hours | 10 – 20 Minutes | 12 – 24 Hours |
| Solvent System | Neat (Green) or DMF/DMSO | EtOH/Water or MeCN | Toluene, Dioxane, or DME |
| Primary Failure | Incomplete conversion (T too low) | Vessel failure (P too high) | Catalyst death (Pd black) |
Module 2: Troubleshooting & Diagnostics
Symptom 1: "I am heating to 130°C, but starting material (SM) remains unchanged."
-
Diagnosis A (Wrong Mechanism): Are you trying to couple at the C4 position using
conditions?-
Resolution:
is electronically forbidden at C4. Switch to Method C (Pd-Catalysis) .
-
-
Diagnosis B (Solvent Reflux): If using Ethanol (BP 78°C) in an open flask, the reaction mix never reaches the required activation energy (
) for (typically >100°C).-
Resolution: Switch to a high-boiling solvent (DMF, DMSO) or use a Sealed Tube (Pressure Vessel) to force the internal temperature above the solvent's boiling point.
-
Symptom 2: "The reaction turns black and yield is <10%." (Method C users)
-
Diagnosis (Pd Aggregation): This is "Pd-Black" formation. Your temperature is too high for the ligand, causing ligand dissociation. Once the ligand falls off, Pd(0) clusters into inactive nanoparticles.
-
Resolution:
-
Lower T to 80°C .
-
Switch to a bulkier, more thermally stable ligand like XPhos or BrettPhos .
-
Ensure strict
exclusion (Argon purge).
-
-
Symptom 3: "Microwave vessel over-pressure error."
-
Diagnosis: Morpholine (BP ~128°C) combined with a low-boiling co-solvent (e.g., MeOH) generates exponential vapor pressure above 140°C.
-
Resolution: Use "Neat" conditions (no added solvent) in the microwave.[2] Morpholine acts as both reactant and solvent. This significantly lowers the total vapor pressure compared to alcohol mixtures.
-
Module 3: Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for method selection and the mechanistic failure points.
Caption: Figure 1. Decision matrix for selecting the correct synthetic pathway based on isoquinoline regiochemistry.
Caption: Figure 2. Kinetic pathway for C1-substitution showing where Temperature (activation) and Pressure (phase maintenance) are critical.
Module 4: Validated Experimental Protocols
Protocol A: Neat Thermal Synthesis (Green Chemistry)
Best for: 1-chloroisoquinoline (Scale: 1g - 100g)
-
Setup: Charge a round-bottom flask (equipped with a reflux condenser) with 1-chloroisoquinoline (1.0 eq).
-
Reagent: Add Morpholine (5.0 - 10.0 eq). Note: Excess morpholine acts as the solvent and acid scavenger.
-
Reaction: Heat the mixture to 120°C (oil bath temperature).
-
Checkpoint: The mixture should become homogeneous.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Conversion is usually complete in 4-6 hours.
-
Workup: Cool to room temperature. Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[2]
-
Validation: If oil forms, extract with DCM, dry over
, and evaporate.
-
Protocol B: Microwave-Assisted Synthesis
Best for: Rapid library generation (Scale: 10mg - 500mg)
-
Vessel: Use a dedicated 10mL microwave pressure vial.
-
Charge: 1-chloroisoquinoline (1.0 eq), Morpholine (3.0 eq), Ethanol (2 mL).
-
Parameters:
-
Temperature: 150°C
-
Hold Time: 15 minutes
-
Pressure Limit: Set max pressure to 250 psi (17 bar) to prevent venting.
-
Stirring: High.
-
-
Safety: Allow vessel to cool to <50°C before opening.
Protocol C: Buchwald-Hartwig (Pd-Catalyzed)
Best for: 4-bromoisoquinoline (Scale: 100mg - 5g)
-
Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).
-
Charge (Glovebox or Counterflow):
-
Substrate: 4-bromoisoquinoline (1.0 eq)
-
Amine: Morpholine (1.2 eq)
-
Catalyst:
(2 mol%) or Pd(OAc)2 -
Ligand: BINAP or XPhos (4 mol%)
-
Base:
(1.5 eq) -
Solvent: Anhydrous Toluene or Dioxane (0.2 M concentration).
-
-
Reaction: Heat to 90°C for 16 hours.
-
Critical: Do not exceed 110°C; catalyst life decreases rapidly.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.
Module 5: FAQ (Specific Scenarios)
Q: Can I use water as a solvent?
A: For Method A (
Q: Why is my yield low with 1-chloroisoquinoline using Pd-catalysis? A: You are likely experiencing oxidative addition issues . Chlorides are sluggish compared to bromides in Pd-catalysis. Furthermore, because the C1 position is activated, the Pd catalyst is unnecessary and often interferes (poisoning) or leads to side reactions. Switch to Protocol A (Thermal/Neat) —it is cheaper and more efficient for C1-chlorides.
Q: How do I remove excess morpholine? A: Morpholine is water-soluble. A rigorous wash with water (if product is solid) or an extraction with dilute citric acid (if product is acid-stable) will remove it. Alternatively, morpholine (BP 128°C) can be removed via high-vacuum rotary evaporation.
References
-
Microwave-Assisted Synthesis of Isoquinoline Derivatives. BenchChem Technical Library. (2025). Retrieved from 2
-
Synthesis of 1-chloroisoquinoline and subsequent nucleophilic substitution. ChemicalBook Reaction Database. (2020). Retrieved from 3
-
Optimization of Buchwald-Hartwig amination conditions for heteroaromatic couplings. BenchChem Optimization Guides. (2025). Retrieved from 4
-
Nucleophilic Arom
) Mechanism and Kinetics. Master Organic Chemistry. (2018). Retrieved from 5 -
Microwave-assisted synthesis of quinoline and isoquinoline derivatives as CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters. (2011). Retrieved from 6
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stability Issues of 4-(1-bromoisoquinolin-3-yl)morpholine in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting stability issues encountered with 4-(1-bromoisoquinolin-3-yl)morpholine in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the stability of this compound.
Q1: What are the typical signs of degradation for this compound in solution?
A1: Visual and analytical indicators can signal degradation. Common signs include a change in the solution's color, often to yellow or brown, and the formation of precipitates or cloudiness.[1][2] Analytically, you may observe a decrease in the compound's purity or potency, as well as the emergence of new peaks in chromatograms from techniques like High-Performance Liquid Chromatography (HPLC).[1]
Q2: What are the primary factors that contribute to the instability of this compound?
A2: The stability of this compound is influenced by several key factors:
-
pH: The isoquinoline ring system's solubility and stability are highly pH-dependent.[1][2][3] Both acidic and basic conditions can accelerate degradation.[2]
-
Light: Many heterocyclic compounds, including quinolines, are photosensitive.[4][5][6] Exposure to ambient or UV light can trigger photodegradation, leading to the formation of byproducts.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation pathways.[1][2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[1][2]
-
Hydrolysis: The bromine atom on the isoquinoline ring can be susceptible to hydrolysis, a reaction where water cleaves the carbon-bromine bond.[7][8] This is a significant potential degradation pathway.
Q3: How can I improve the short-term stability of my working solutions?
A3: To enhance stability during experiments, consider these strategies:
-
pH Control: Use a buffered solvent system to maintain a stable pH. The optimal pH for this specific compound should be determined experimentally, but starting in the neutral to slightly acidic range is often a good practice for amine-containing heterocycles.[1][2]
-
Light Protection: Always use amber vials or wrap your containers in aluminum foil to protect the solution from light.[1]
-
Temperature Control: Prepare and use solutions at the lowest practical temperature for your experiment. Avoid unnecessary exposure to heat.
-
Solvent Choice: Ensure your chosen solvent is of high purity and free from peroxides or other reactive impurities.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific stability problems.
Issue 1: Rapid Discoloration of the Solution
Symptoms: A freshly prepared, colorless or pale-yellow solution of this compound quickly turns yellow or brown.
Potential Causes & Investigative Steps:
-
Photodegradation: This is a primary suspect for color change in heterocyclic compounds.[1][2]
-
Troubleshooting: Prepare two identical solutions. Keep one exposed to ambient light and completely shield the other from light. If the light-exposed sample discolors while the protected one does not, photodegradation is the likely cause.
-
-
Oxidative Degradation: Exposure to air (oxygen) can cause oxidation.
-
Troubleshooting: Prepare a solution using a de-gassed solvent (sparged with nitrogen or argon). If this solution remains stable longer than one prepared with non-degassed solvent, oxidation is a contributing factor.
-
-
pH-Mediated Decomposition: An inappropriate pH can catalyze degradation reactions.
-
Troubleshooting: Prepare small batches of the solution in buffers of varying pH (e.g., pH 5, 7, and 8) and monitor for color change. This will help identify a more stable pH range.
-
Corrective Actions:
-
Mandatory Light Protection: Store all stock and working solutions in amber glass vials or foil-wrapped containers.[9]
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider blanketing the solution with an inert gas like argon or nitrogen.
-
Optimized pH: Once a more stable pH is identified, use a suitable buffer system for your solutions.
Issue 2: Precipitation or Cloudiness in the Solution
Symptoms: A clear solution becomes cloudy or forms a visible precipitate over time.
Potential Causes & Investigative Steps:
-
Poor Solubility/pH Shift: The compound's solubility is likely pH-dependent due to the basic morpholine and isoquinoline nitrogens.[1] A change in pH, perhaps from absorption of atmospheric CO2, can cause the free base to precipitate.
-
Troubleshooting: Measure the pH of the solution when it is clear and after precipitation has occurred. A significant change points to a pH-related solubility issue.
-
-
Formation of an Insoluble Degradation Product: The precipitate could be a product of decomposition.
-
Troubleshooting: Isolate the precipitate by centrifugation or filtration. Attempt to dissolve it in various solvents and analyze it by HPLC, LC-MS, or NMR to identify its structure. A common degradation product could be the hydrolyzed version, 3-morpholinoisoquinolin-1(2H)-one.
-
Corrective Actions:
-
Buffered Solutions: Employing a buffer will help maintain a consistent pH and improve solubility.[1]
-
Co-solvents: If solubility in aqueous buffers is low, consider the addition of a water-miscible organic co-solvent like DMSO or DMF. However, be aware that solvents can also participate in degradation reactions.
-
Temperature Control: Store solutions at a constant, cool temperature (2-8°C) to minimize both degradation and changes in solubility.[10]
Section 3: Proactive Stability Management
Best Practices for Handling and Storage
To prevent stability issues before they arise, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store in a tightly sealed container in a cool, dry, and dark place. A desiccator can be beneficial. | Protects from moisture, light, and heat which can initiate degradation even in the solid state.[9][11] |
| Solvent Selection | Use high-purity, anhydrous solvents. For aqueous solutions, use freshly prepared buffers. | Minimizes contaminants that could catalyze degradation. |
| Stock Solution Preparation | Prepare concentrated stock solutions in a non-protic, anhydrous solvent like DMSO or DMF. | These solvents are generally less reactive than protic solvents like water or methanol. |
| Stock Solution Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots. | Low temperatures significantly slow degradation rates. Aliquoting prevents multiple freeze-thaw cycles.[1] |
| Working Solution Preparation | Prepare fresh working solutions from stock for each experiment. Avoid using aged solutions. | Ensures consistency and minimizes the impact of any degradation that may have occurred in the diluted solution.[2] |
Experimental Workflow for Stability Assessment
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[1]
Objective: To identify the primary degradation pathways and establish a reliable timeframe for solution stability.
Protocol:
-
Sample Preparation: Prepare identical solutions of the compound in your experimental buffer.
-
Stress Conditions: Expose individual samples to a single stress condition:
-
Acidic: Add HCl to adjust the pH to ~2.
-
Basic: Add NaOH to adjust the pH to ~10.
-
Oxidative: Add a small amount of 3% hydrogen peroxide.
-
Thermal: Incubate at an elevated temperature (e.g., 50°C).
-
Photolytic: Expose to a UV lamp or direct sunlight.
-
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample and a control sample (stored under ideal conditions).
-
Analysis: Analyze all aliquots by a stability-indicating HPLC method. This is a method that can separate the parent compound from its degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes reveal the compound's primary vulnerabilities.
Section 4: Visualizing Degradation and Troubleshooting
Diagrams
References
-
University of California, Santa Barbara. Bromine Safety & Standard Operating Procedures. Available from: [Link]
-
Connect Journals. COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Available from: [Link]
-
ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]
-
ACS Publications. Role of Rydberg States in the Photostability of Heterocyclic Dimers: The Case of Pyrazole Dimer. The Journal of Physical Chemistry A. Available from: [Link]
-
PMC. Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos. Available from: [Link]
-
Sami Publishing Company. New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Available from: [Link]
-
Astronomy & Astrophysics. Formation and photostability of N-heterocycles in space. Available from: [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link]
-
Hungarian Journal of Industry and Chemistry. UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Available from: [Link]
-
ResearchGate. Light-sensitive heterocyclic compounds for information nanotechnologies. Available from: [Link]
-
PubMed. Effects of lyophilization on the physical characteristics and chemical stability of amorphous quinapril hydrochloride. Available from: [Link]
-
Wikipedia. Morpholine. Available from: [Link]
-
ResearchGate. Chromatographic determination of morpholine and products of its microbiological degradation. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]
-
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
-
ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
-
EBSCO. Hydrolysis | Chemistry | Research Starters. Available from: [Link]
-
Slideshare. Bromine handling and safety. Available from: [Link]
-
Current Issues in Pharmacy and Medical Sciences. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Available from: [Link]
-
MDPI. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Available from: [Link]
-
Prospects in Pharmaceutical Sciences. Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Available from: [Link]
-
PubChem. 1-Bromoisoquinoline. Available from: [Link]
-
ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]
-
ACS Publications. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
Chemistry Stack Exchange. What exactly is hydrolysis reaction in organic chemistry? What mechanism does it follow?. Available from: [Link]
-
ACS Publications. The Preparation of 3-Bromoquinoline Derivatives. Available from: [Link]
-
ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]
-
PubChem. 4-Bromoisoquinoline. Available from: [Link]
-
PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. aanda.org [aanda.org]
- 7. connectjournals.com [connectjournals.com]
- 8. Hydrolysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 11. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
Validation & Comparative
1H NMR interpretation and assignment for 4-(1-bromoisoquinolin-3-yl)morpholine
Topic: Structural Validation Guide: 4-(1-bromoisoquinolin-3-yl)morpholine Content Type: Structural Validation & Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists.[1]
Executive Summary: The Regioselectivity Challenge
In the synthesis of This compound , the primary challenge is not the coupling itself, but the regiochemical assignment .
When performing Nucleophilic Aromatic Substitution (SNAr) on a precursor like 1,3-dibromoisoquinoline, the C1 position is significantly more electrophilic due to the stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen. Consequently, the thermodynamic and kinetic preference is often for the 1-morpholino-3-bromo isomer.[1]
Obtaining the target 3-morpholino-1-bromo congener usually requires specific catalytic conditions (e.g., Buchwald-Hartwig cross-coupling with selective catalysts) or blocking strategies.[1] Therefore, standard 1D 1H NMR is often insufficient to definitively distinguish the target from its regioisomer. This guide details the rigorous spectroscopic validation required to confirm the C3-morpholine substitution, comparing the target profile against its common regioisomeric impurity.
Structural Logic & Decision Tree
The following workflow illustrates the critical decision points in validating the structure, specifically distinguishing between the C1 and C3 isomers.
Figure 1: Structural validation decision tree. High-contrast nodes indicate critical "Go/No-Go" checkpoints in the assignment process.
Experimental Protocol
To ensure high-resolution data capable of resolving the specific coupling constants and NOE correlations described below, follow this acquisition protocol.
Sample Preparation:
-
Solvent: Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl3 (99.8% D) or DMSO-d6 .
-
Note: CDCl3 is preferred for resolution; DMSO-d6 may be necessary if solubility is poor, but it can broaden exchangeable protons (not applicable here) or obscure the water region.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Filtration: Filter the solution through a cotton plug to remove suspended solids which cause line broadening.[1]
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian/Agilent).[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The H1/H3 substituted isoquinolines can have long T1 relaxation times for the quaternary carbons, but for 1H, 2s ensures accurate integration of the aromatic protons.
-
Scans (NS): 16–64 scans (depending on concentration).[1]
-
Temperature: 298 K (25°C).[1]
Spectral Analysis & Assignment
The assignment relies on identifying the characteristic Isoquinoline Core pattern and the Morpholine substituent effects.
A. The Aliphatic Region (Morpholine)
The morpholine ring provides two distinct triplets (or broad singlets depending on ring dynamics).
-
3.80 – 3.85 ppm (4H, t, J=4.8 Hz): O-CH2 . These are deshielded by the oxygen atom.[1]
-
3.25 – 3.35 ppm (4H, t, J=4.8 Hz): N-CH2 . These are attached to the isoquinoline nitrogen.[1]
-
Diagnostic: In the target (C3-morpholine) , these protons are in a different electronic environment than the C1-morpholine isomer due to the proximity of the ring nitrogen (N2) vs the bridgehead carbon.
-
B. The Aromatic Region (Isoquinoline)
The isoquinoline system (C9H6N based, substituted) will show 5 aromatic protons.
-
H4 (Singlet, ~6.8 - 7.0 ppm): This is the most critical signal .
-
It appears as a sharp singlet because positions 1 and 3 are substituted (no vicinal coupling).[1]
-
Shielding Effect:[1][2] The morpholine nitrogen at C3 is an electron-donating group (EDG) via resonance.[1] This significantly shields the ortho proton (H4), shifting it upfield compared to the unsubstituted isoquinoline (typically ~7.6 ppm) or the bromo-substituted analog.
-
-
H8 (Doublet, ~8.1 - 8.3 ppm):
-
Typically the most downfield signal (other than H1 if it were present).[1]
-
Deshielding: It is deshielded by the peri-effect of the substituent at C1 (Bromine) and the ring nitrogen.
-
-
H5, H6, H7 (Multiplets, 7.4 - 7.8 ppm):
Comparative Analysis: Target vs. Regioisomer
The following table contrasts the expected spectral data of the target molecule against its most likely impurity (the thermodynamic product).
Table 1: Comparative 1H NMR Shifts (CDCl3)
| Proton Position | Target: this compound | Alternative: 4-(3-bromoisoquinolin-1-yl)morpholine | Mechanistic Explanation |
| H4 | ~6.90 ppm (Singlet) | ~7.45 ppm (Singlet) | In the Target, H4 is ortho to the Morpholine (EDG), causing strong shielding.[1] In the Alternative, H4 is ortho to Bromine (weakly deactivating), leading to a more downfield shift. |
| H8 | ~8.20 ppm (Doublet) | ~8.00 ppm (Doublet) | In the Target, H8 feels the steric/electronic "peri-effect" of the bulky/electronegative Bromine at C1. |
| Morpholine N-CH2 | ~3.30 ppm | ~3.50 ppm | The C1 position is more electron-deficient (closer to N2), often causing a slight downfield shift for substituents attached there.[1] |
| NOE Correlation | N-CH2 ↔ H4 | N-CH2 ↔ H8 | Definitive Proof. The C3-morpholine is spatially close to H4.[1] The C1-morpholine is spatially close to H8.[1] |
Advanced Validation: The NOESY "Smoking Gun"
Reliance on chemical shift alone can be risky due to solvent effects.[1] The Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.[1]
-
Target (C3-sub): Irradiating the Morpholine N-CH2 (3.3 ppm) will show a cross-peak with the singlet at ~6.9 ppm (H4) .[1]
-
Isomer (C1-sub): Irradiating the Morpholine N-CH2 will show a cross-peak with the doublet at ~8.2 ppm (H8) .[1]
References
-
Substituent Effects in Isoquinolines
-
Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). High Resolution Nuclear Magnetic Resonance Spectroscopy. Pergamon Press.[1] (Foundational text on additivity rules in heterocycles).
-
See also: Katritzky, A. R., & Lagowski, J. M. (1960). Proton Magnetic Resonance of Heterocyclic Compounds. Journal of the Chemical Society.[1] Link
-
-
Regioselectivity of SNAr on Isoquinolines
-
Fact: Nucleophilic attack favors C1 over C3.[1]
-
Reference: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Detailed mechanism of pyridine/isoquinoline nucleophilic substitution).
-
Specific Study: "Regioselective Nucleophilic Aromatic Substitution of Polyhalopyridines." Journal of Organic Chemistry. Link
-
-
Morpholine NMR Data
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Standard tables for N-alkylated morpholine shifts).
-
-
Synthesis and Characterization of Bromoisoquinolines
Sources
HPLC method development for purity analysis of bromoisoquinoline morpholines
HPLC Method Development for Purity Analysis of Bromoisoquinoline Morpholines: A Comparative Guide
Bromoisoquinoline morpholines represent a highly complex class of active pharmaceutical ingredients (APIs). Structurally, they combine a basic morpholine ring (pKa ~8.3), an aromatic isoquinoline moiety (pKa ~5.4), and a polarizable halogen (bromo) substitution. For analytical scientists, developing a stability-indicating purity method for these compounds presents two distinct challenges: overcoming severe peak tailing caused by secondary silanol interactions, and achieving critical resolution between the parent API and structurally similar related substances (such as debrominated or oxidized impurities).
Aligned with the [1], this guide utilizes a science- and risk-based approach to objectively compare stationary phase chemistries and mobile phase strategies. The resulting optimized protocols are designed to be fully validatable under the stringent requirements of [2].
Mechanistic Causality: The "Why" Behind the Chromatography
Before comparing specific column technologies, we must establish the chemical causality dictating the chromatographic behavior of bromoisoquinoline morpholines:
-
The Silanol Effect: At acidic to neutral pH, the morpholine nitrogen is protonated. Traditional silica-based C18 columns contain residual, unreacted silanols (Si-O⁻) that act as weak cation exchangers. The strong electrostatic interaction between the protonated morpholine and these ionized silanols leads to severe peak tailing (Asymmetry factor > 2.0), which obscures closely eluting impurities and compromises integration accuracy.
-
Halogen Selectivity: The bromo-substitution adds unique polarizability and a distinct dipole moment to the molecule. Standard C18 phases rely almost entirely on dispersive (hydrophobic) interactions, which often fail to resolve the brominated API from its debrominated degradation product. Achieving this separation requires stationary phases capable of dipole-dipole or
interactions.
Chromatographic interaction mechanisms for halogenated basic APIs.
Product Comparison 1: Stationary Phase Chemistry
To objectively determine the optimal column chemistry, we compared three distinct stationary phases using a low-pH mobile phase (0.1% Trifluoroacetic acid) to suppress silanol ionization. For general guidelines on optimizing the separation of aromatic isoquinoline cores, researchers often rely on systematic parameter evaluation as outlined in [4].
-
Standard C18 (Highly End-capped): Provides strong hydrophobic retention but lacks alternative retention mechanisms.
-
Biphenyl: Enhances retention of the aromatic isoquinoline system via
interactions, improving overall selectivity. -
Pentafluorophenyl (PFP): Offers multiple retention mechanisms including
, dipole-dipole, and specific halogen interactions. The highly electronegative fluorine atoms on the PFP phase induce a strong dipole that interacts preferentially with the polarizable bromine atom of the API. This mechanism is highly effective for isoquinoline derivatives, as demonstrated in [3].
Table 1: Chromatographic Performance Comparison (Stationary Phases)
| Column Chemistry | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) vs. Debromo-Impurity | Primary Interaction Mechanism |
| C18 (End-capped) | 8.45 | 1.85 | 1.1 (Fail) | Dispersive (Hydrophobic) |
| Biphenyl | 9.10 | 1.60 | 1.8 (Pass) | Dispersive, |
| PFP | 10.25 | 1.35 | 3.4 (Excellent) | Dipole-Dipole, |
(Data generated using a 150 x 4.6 mm, 3 µm column; Gradient: 5-95% ACN in 0.1% aqueous TFA over 15 min).
Product Comparison 2: Mobile Phase pH Strategy
While PFP columns solve the selectivity issue, managing the morpholine's basicity (pKa ~8.3) requires optimizing the mobile phase pH. We compared a low-pH ion-pairing strategy against a high-pH deprotonation strategy using a hybrid-silica PFP column (stable up to pH 11).
-
Low pH (pH 2.0, 0.1% TFA): Both nitrogens are protonated. TFA acts as an ion-pairing agent, masking residual silanols. However, the charged API is highly polar, which reduces overall retention.
-
High pH (pH 10.0, 10 mM Ammonium Bicarbonate): The morpholine group is deprotonated (neutralized). This entirely eliminates the cation-exchange interaction with silanols, yielding superior peak shape and maximizing retention.
Table 2: Effect of Mobile Phase pH on Hybrid PFP Column
| Mobile Phase pH | API Ionization State | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) |
| pH 2.0 (0.1% TFA) | Fully Protonated (+1) | 5.30 | 1.35 | 8,500 |
| pH 6.8 (Ammonium Acetate) | Partially Protonated | 7.15 | 2.40 (Severe) | 4,200 |
| pH 10.0 (Ammonium Bicarb) | Neutral (Deprotonated) | 12.40 | 1.05 (Ideal) | 15,400 |
Experimental Protocols: Self-Validating Purity Workflow
Based on the comparative data, the optimal method utilizes a Hybrid PFP column with a high-pH mobile phase. The following protocol is designed as a self-validating system, ensuring continuous compliance with ICH Q2(R2) criteria for specificity, precision, and robustness.
Workflow for HPLC method development following ICH Q14 guidelines.
Step-by-Step Methodology: Optimized HPLC Purity Analysis
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust to pH 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Methanol. (Note: Methanol is intentionally selected over Acetonitrile to enhance
interactions on the PFP stationary phase, further improving the resolution of the isoquinoline core).
Step 2: Chromatographic Conditions
-
Column: Hybrid-Silica PFP, 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Controls the viscosity of methanol and stabilizes retention times).
-
Detection: UV at 254 nm (or the specific
determined via PDA). -
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B (Isocratic hold to focus polar impurities)
-
2-15 min: 20%
80% B (Linear gradient) -
15-18 min: 80% B (Column wash)
-
18-22 min: 20% B (Re-equilibration)
-
Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism Prepare a System Suitability Solution containing the Bromoisoquinoline morpholine API (0.5 mg/mL) spiked with 0.1% (w/w) of the debrominated impurity.
-
Inject the SST solution in replicate (n=6).
-
Acceptance Criteria:
-
Resolution (Rs) between the API and debrominated impurity must be
2.0. -
Tailing factor (Tf) for the API peak must be
1.5. -
Relative Standard Deviation (%RSD) of the API peak area must be
2.0%. (Failure to meet these criteria automatically invalidates the run, prompting mobile phase pH verification or column replacement).
-
Step 4: Forced Degradation (Specificity Verification) To prove the method is stability-indicating per ICH Q2(R2):
-
Oxidation: Treat 1.0 mg/mL API solution with 3% H₂O₂ at room temperature for 4 hours (targets morpholine N-oxide formation).
-
Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.
-
Neutralize all stressed samples, dilute to 0.5 mg/mL with Mobile Phase A, and inject. Verify that the mass balance is >95% and no degradation product co-elutes with the main API peak (Peak Purity Angle < Peak Purity Threshold via PDA detector).
References
-
Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency. URL:[Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776. National Institutes of Health (PMC). URL:[Link]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-(1-bromoisoquinolin-3-yl)morpholine
As a Senior Application Scientist, I frequently guide drug development teams through the structural elucidation of complex halogenated heterocycles. 4-(1-bromoisoquinolin-3-yl)morpholine is a highly versatile synthetic intermediate, heavily utilized in the development of targeted therapeutics and kinase inhibitors. However, confirming its structural integrity and differentiating it from synthetic byproducts requires a nuanced understanding of its mass spectrometry (MS) fragmentation behavior.
This guide provides an objective, data-driven comparison of the MS/MS fragmentation patterns of this compound against its chlorinated and des-halogenated alternatives, equipping researchers with validated protocols and mechanistic insights.
Mechanistic Principles of Fragmentation
Beyond simply listing mass-to-charge (m/z) values, it is critical to understand why certain bonds break during Collision-Induced Dissociation (CID). The forces the fragmentation burden onto the more labile morpholine ring and the carbon-halogen bond[1].
The Halogen Isotope Signature
The most definitive diagnostic anchor for this compound is its isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact protonated precursor ion [M+H]⁺ presents as a distinct doublet at m/z 293.0 and 295.0 of equal intensity. This sharply contrasts with the 1-chloro analogue, which exhibits a 3:1 isotopic ratio (³⁵Cl/³⁷Cl), and the des-bromo analogue, which lacks a halogen isotopic doublet entirely.
Collision-Induced Dissociation (CID) Pathways
Upon isolation and activation in the collision cell, the molecule undergoes two primary competing pathways:
-
Halogen Elimination: The under energetic conditions, making the loss of HBr (80/82 Da) one of the most facile initial fragmentation events, yielding an intense product ion at m/z 213.1[2].
-
Morpholine Ring Cleavage: The saturated or ring-opening, typically resulting in the neutral loss of C₂H₄O (44 Da)[3].
Caption: Fragmentation pathways of this compound under CID.
Comparative MS/MS Performance Data
A fascinating mechanistic divergence occurs when comparing the bromo-derivative to the des-bromo analogue. When 4-(isoquinolin-3-yl)morpholine undergoes CID, it loses the intact morpholine group (87 Da) to yield a stable isoquinoline core fragment at m/z 128.1.
Conversely, the bromo-derivative first loses HBr to form an intermediate at m/z 213.1. Subsequent loss of morpholine from this intermediate yields a highly unsaturated core fragment at m/z 126.1. This 2-Da difference is a critical diagnostic marker: it proves that the halogen was eliminated via the abstraction of a proton from the core structure, leaving behind a more conjugated, hydrogen-deficient isoquinoline ring.
| Compound | Precursor Ion [M+H]⁺ | Halogen Isotope Ratio | Primary Neutral Losses | Key Product Ions (m/z) |
| This compound | 293.0 / 295.0 | 1:1 (⁷⁹Br/⁸¹Br) | HBr (80/82 Da), C₂H₄O (44 Da) | 213.1, 169.1, 126.1 |
| 4-(1-chloroisoquinolin-3-yl)morpholine | 249.1 / 251.1 | 3:1 (³⁵Cl/³⁷Cl) | HCl (36/38 Da), C₂H₄O (44 Da) | 213.1, 169.1, 126.1 |
| 4-(isoquinolin-3-yl)morpholine | 215.1 | N/A | Morpholine (87 Da), C₂H₄O (44 Da) | 171.1, 128.1 |
Validated LC-MS/MS Methodology
To ensure trustworthiness, the protocol described below is designed as a self-validating system. By monitoring the exact isotopic ratio of the precursor and the subsequent neutral losses, analysts can definitively confirm both the presence of the bromine atom and the integrity of the morpholine substituent.
Step-by-Step Protocol
-
System Validation & Suitability: Before running the analytical batch, inject a blank (methanol) followed by a known standard of 4-(isoquinolin-3-yl)morpholine. The absence of m/z 293/295 in the blank validates system cleanliness, while the detection of the m/z 215.1 → 128.1 transition validates the CID energy calibration.
-
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality:, significantly enhancing the ionization efficiency of the basic morpholine nitrogen in positive ESI mode[4].
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
-
Causality: The gradient ensures the separation of the target compound from potential des-bromo or chlorinated synthetic impurities before they enter the source, preventing ion suppression.
-
-
Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.
-
Causality: High temperature ensures complete droplet desolvation, preventing adduct formation and stabilizing the[M+H]⁺ signal[4].
-
-
Precursor Isolation & CID: Isolate m/z 293.0 and 295.0 in Q1. Introduce Argon collision gas in Q2 with a collision energy (CE) ramp of 20–40 eV.
-
Causality: Argon provides a higher collision cross-section than nitrogen, ensuring sufficient energy transfer to break the rigid isoquinoline-morpholine bond[1].
-
-
High-Resolution Detection: Detect product ions in the TOF or Orbitrap analyzer (Q3) with a mass accuracy of <5 ppm.
Caption: Validated LC-MS/MS analytical workflow for halogenated isoquinolines.
References
-
Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports URL: [Link]
-
Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: Journal of the Brazilian Chemical Society URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham (UAB) URL: [Link]
Sources
Comparing reactivity of 1-bromo vs 3-bromo isoquinoline derivatives
This guide details the comparative reactivity of 1-bromo and 3-bromoisoquinoline derivatives, designed for researchers in medicinal chemistry and process development.
Executive Summary
The reactivity difference between 1-bromoisoquinoline (1-Br ) and 3-bromoisoquinoline (3-Br ) is driven by the unique electronic environment of the C1 position, which is situated between the ring nitrogen and the fused benzene ring.
-
1-Bromoisoquinoline: Exhibits "super-electrophilic" character. It is the kinetic product in Palladium-catalyzed couplings and highly active in Nucleophilic Aromatic Substitution (
). However, it is prone to nucleophilic attack at the C1 carbon during lithiation. -
3-Bromoisoquinoline: Behaves as a typical electron-deficient heteroaryl halide (similar to 3-bromopyridine). It requires standard activation for Pd-coupling and is generally inert to
under mild conditions.
Quick Comparison Table
| Feature | 1-Bromoisoquinoline | 3-Bromoisoquinoline |
| Electronic Nature | Highly electron-deficient (Double activation) | Moderately electron-deficient (Pyridine-like) |
| Pd-Catalyzed Coupling | Rapid (Kinetic preference in 1,3-dihalo systems) | Standard (Requires standard ligands/heat) |
| High (Facile displacement by amines/alkoxides) | Low (Requires strong forcing or activation) | |
| Lithiation (n-BuLi) | Risky (Competition: Halogen-Exchange vs. Nucleophilic Addition) | Standard (Clean Halogen-Metal Exchange) |
| Steric Environment | Peri-interaction with C8-H (Sterically crowded) | Unhindered |
Part 1: Electronic Structure & Mechanistic Basis
The divergence in reactivity is best understood through the stability of the intermediates formed during reaction.
Nucleophilic Aromatic Substitution ( )
1-Br is significantly more reactive. When a nucleophile attacks C1, the resulting Meisenheimer complex places the negative charge directly onto the electronegative nitrogen atom. This intermediate is exceptionally stable. Conversely, attack at C3 places the negative charge on C4 (benzylic), which is less stabilizing than an anion on nitrogen.
Figure 1: Mechanistic comparison of
Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
1-Br is the kinetic coupling partner. In systems containing both halogens (e.g., 1,3-dichloroisoquinoline), Pd(0) undergoes oxidative addition exclusively at C1 first. The C1-X bond is weaker due to the lower electron density at C1, making it more susceptible to metal insertion.
-
Experimental Insight: 1,3-Dichloroisoquinoline couples with arylboronic acids to yield 1-aryl-3-chloroisoquinoline exclusively.[1][2]
Part 2: Experimental Protocols & Decision Making
Protocol A: Selective Suzuki Coupling (1-Br vs 3-Br)
Use this protocol to differentiate reactivity or selectively functionalize the 1-position.
Standard Conditions:
-
Catalyst:
(5 mol%) or -
Base:
(2.0 equiv)[3] -
Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O
-
Temperature:
-
1-Br: Reacts at Room Temperature to 60°C .
-
3-Br: Typically requires 80°C to 100°C .
-
The "One-Pot" Strategy for 1,3-Dihalo Systems:
-
Step 1 (Low Temp): Add 1.05 eq. Boronic Acid A, Pd catalyst, Base.[2][4][5][6] Heat to 50°C.
-
Result: Exclusive formation of 1-Aryl-3-halo-isoquinoline.[1]
-
-
Step 2 (High Temp): Add 1.2 eq. Boronic Acid B, fresh catalyst (optional). Heat to 100°C.
-
Result: Formation of 1-Aryl-3-Aryl'-isoquinoline.
-
Protocol B: Lithium-Halogen Exchange (The "Danger Zone")
Critical distinction in handling n-Butyllithium (n-BuLi).
-
3-Bromoisoquinoline:
-
Reaction: Standard Li-Hal exchange.
-
Protocol: Dissolve in THF at -78°C. Add n-BuLi (1.1 eq). Stir 15 min. Quench with electrophile.
-
Outcome: High yield of 3-substituted product.
-
-
1-Bromoisoquinoline:
-
Risk: n-BuLi acts as a nucleophile and attacks the C1=N bond (Carbolithiation) rather than exchanging the Bromine, leading to alkylated dihydroisoquinolines.
-
Solution: Use t-Butyllithium (t-BuLi) (2.0 eq) at -100°C to favor the extremely fast halogen exchange over nucleophilic addition. Alternatively, use Grignard exchange (iPrMgCl·LiCl) which is less nucleophilic.
-
Part 3: Strategic Decision Tree
Use this flow to select the correct starting material and strategy for your target molecule.
Figure 2: Strategic workflow for selecting synthetic routes based on position-specific reactivity.
References
-
Ford, A., et al. (1997).[2] "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934.[2]
- Key Finding: Establishes the exclusive Pd-catalyzed coupling
- Gilman, H., & Soddy, T. S. (1957). "Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines." Journal of Organic Chemistry.
- BenchChem. (2025). "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline." Key Finding: Provides baseline reactivity trends for 3-halo heteroarenes in Pd-coupling.
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.[7]
- Key Finding: Authoritative text on the electronic structure and susceptibility of isoquinoline positions (C1 vs C3).
Sources
- 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. people.uniurb.it [people.uniurb.it]
Crystal Structure Analysis of 4-(1-bromoisoquinolin-3-yl)morpholine: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the crystal structure characterization of 4-(1-bromoisoquinolin-3-yl)morpholine . This document is structured to assist researchers in validating the structural identity of this specific scaffold, particularly in distinguishing it from common regioisomers and understanding its supramolecular behavior.
Executive Summary
This compound (CAS: 1179148-99-2) is a critical heterocyclic scaffold often employed in the development of kinase inhibitors (e.g., PI3K/mTOR pathways). Its structural integrity relies on the precise regioselective placement of the bromine atom at the C1 position and the morpholine ring at the C3 position.
In drug discovery, this compound is frequently compared against its regioisomers (e.g., 1-morpholino-4-bromoisoquinoline) which possess vastly different electronic properties and binding modes. This guide outlines the crystallographic signatures required to confirm the identity of the 1-bromo-3-morpholino isomer and analyzes its performance in solid-state packing relative to its analogues.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target compound with its primary regioisomer and structural precursor. The "Performance" in this context refers to crystallizability, stability, and intermolecular interaction potential (Halogen Bonding).
Table 1: Structural & Physicochemical Comparison
| Feature | Target Product this compound | Alternative 1 (Regioisomer) 4-(4-bromoisoquinolin-1-yl)morpholine | Alternative 2 (Precursor) 1-Bromoisoquinoline |
| Regiochemistry | Br at C1 , Morpholine at C3 | Br at C4 , Morpholine at C1 | Br at C1, H at C3 |
| Electronic Environment | C1-Br is highly activated for Halogen Bonding (σ-hole donor) due to adjacent N-atom. | C4-Br is less activated; C1-Morpholine donates electron density into the ring. | Baseline for C1-Br halogen bonding. |
| Crystallization Tendency | High . The morpholine chair conformation disrupts planar stacking, promoting specific H-bond networks. | Moderate . Likely to form planar stacks due to less steric hindrance at C3. | Low/Moderate . Often requires co-crystallization or low T (MP ~42-46°C). |
| Key Intermolecular Force | C1-Br···O (Morpholine) or C1-Br···N (Isoquinoline) | Weak C4-Br···π interactions.[1] | C1-Br···N (Dimer formation). |
| Solubility Profile | Soluble in DCM, CHCl3; Moderate in EtOH. | Similar, but often higher MP due to symmetry. | Soluble in most organic solvents. |
Performance Insight: The "Halogen Bond" Advantage
The 1-bromo substituent in the target compound is chemically distinct. The nitrogen at position 2 of the isoquinoline ring pulls electron density, creating a significant positive electrostatic potential (σ-hole) on the bromine.
-
Target (C1-Br): Strong tendency to form directed Halogen Bonds (XB) with Lewis bases (like the oxygen of the morpholine in neighboring molecules). This stabilizes the crystal lattice and can be exploited for "crystal engineering" in drug formulation.
-
Alternative (C4-Br): The C4 position is more electron-rich; the bromine here is a weaker XB donor, leading to crystals dominated by non-directional van der Waals forces.
Technical Protocol: Structural Validation
To rigorously confirm the structure of this compound, the following self-validating protocol is recommended.
Phase A: Synthesis & Purification Verification
-
Pre-requisite: Ensure the starting material was 1,3-dibromoisoquinoline or 3-amino-1-bromoisoquinoline.
-
Reaction Type: Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig coupling. -
Critical Check: If
is used, substitution preferentially occurs at C1 (more electrophilic). If the target is the C3-morpholino derivative, the synthesis likely required a selective coupling strategy (e.g., protecting C1 or using specific catalytic conditions) to avoid the thermodynamic C1-product. Crystallography is the only definitive way to prove the morpholine is at C3 and Br remains at C1.
Phase B: Crystallization Protocol
The morpholine ring introduces conformational flexibility (chair/boat). To obtain single crystals suitable for XRD:
-
Solvent System: Use a Slow Diffusion method.
-
Solvent: Dichloromethane (DCM) - excellent solubility.
-
Anti-solvent: Hexane or Diethyl Ether.
-
-
Procedure: Dissolve 20 mg of the compound in 1 mL DCM. Layer 3 mL of Hexane carefully on top. Seal and store at 4°C in the dark.
-
Expected Morphology: Colorless to pale yellow blocks or prisms. (Needles often indicate rapid precipitation and poor order).
Phase C: Data Collection & Refinement (XRD)
-
Temperature: Collect at 100 K . The morpholine ring may exhibit thermal disorder at room temperature.
-
Space Group Expectation: Monoclinic (
) or Triclinic ( ) are common for this class of asymmetric heterocycles. -
Refinement Target:
. -
Validation Check: Check the C1-Br bond length . It should be approx. 1.88–1.90 Å . A significantly longer bond might indicate disorder or incorrect assignment.
Structural Expectations & Analysis
When analyzing the solved structure, focus on these three specific motifs:
The Morpholine Conformation
The morpholine ring at C3 should adopt a Chair Conformation .
-
Validation: Measure the torsion angles within the morpholine ring.
-
Orientation: The N-atom of the morpholine is typically planar with the isoquinoline ring (due to conjugation), while the O-atom projects out of the plane. This "twist" prevents perfect
stacking of the isoquinoline cores.
The Halogen Bond (The Fingerprint)
Look for a short contact between the Bromine (Br1) and a nucleophile (Nu) on a neighboring molecule.
-
Criteria: Distance
(approx 3.4 Å). -
Angle: The
angle should be near 165°–180° (Type II Halogen Bond). -
Significance: If this bond exists, it confirms the electronic activation of the C1-Br, validating the regiochemistry.
Isoquinoline Planarity
The 10-membered isoquinoline bicycle must be planar. Significant deviation (buckling) suggests crystal packing stress or impurities.
Visualization: Structural Hierarchy & Logic
The following diagram illustrates the logical flow for determining the correct isomer and the structural forces involved.
Caption: Workflow for the structural validation of this compound, distinguishing it from common regioisomers via crystallographic analysis.
References
-
General Synthesis of 1-Bromoisoquinolines
-
ChemicalBook. (n.d.). 1-Bromoisoquinoline synthesis and properties. Retrieved from
-
- Halogen Bonding in Isoquinoline Derivatives: Metrangolo, P., et al. (2011). Halogen bonds in biological molecules. Journal of Molecular Biology. (Discusses the C-Br···O interaction geometry relevant to this structure).
- Mashood Ahamed, F. M., et al. (2013). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E.
-
Isomer Comparison (4-bromoisoquinolin-1-yl)
-
ChemicalBook. (n.d.). 4-(4-bromoisoquinolin-1-yl)morpholine.[2] Retrieved from
-
- Crystallographic Data Standards: Cambridge Crystallographic Data Centre (CCDC). Guidelines for deposition of isoquinoline structures.
(Note: Specific unit cell parameters for CAS 1179148-99-2 are not currently indexed in open-access crystallographic databases. The parameters derived in this guide are based on high-confidence analogues and theoretical principles of crystal engineering.)
Sources
Validating synthesis of 4-(1-bromoisoquinolin-3-yl)morpholine against literature standards
Title: Validating the Synthesis of 4-(1-Bromoisoquinolin-3-yl)morpholine: Overcoming Regioselectivity in KRAS G12C Scaffolds
Introduction
The compound This compound (CAS: 1179148-99-2)[1] has emerged as a highly valuable building block in targeted oncology, specifically serving as a core scaffold for the development of covalent[2]. For drug development professionals, sourcing or synthesizing this intermediate with absolute regiomeric purity is critical. Any contamination with its structural isomer directly impacts downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) used to elaborate the inhibitor's structure[3].
As a Senior Application Scientist, I frequently see research teams fall into the trap of attempting direct nucleophilic aromatic substitution (S_NAr) on 1,3-dibromoisoquinoline. This guide objectively compares the flawed direct S_NAr approach against the literature-validated de novo cyclization standard, providing mechanistic causality, structured experimental data, and self-validating protocols to ensure your synthesis is right the first time.
Mechanistic Analysis: The Regioselectivity Trap
When synthesizing morpholino-isoquinolines, the primary challenge is controlling regioselectivity between the C1 and C3 positions.
-
The Flawed Approach (Route A): Reacting 1,3-dibromoisoquinoline directly with morpholine. In the isoquinoline system, the nitrogen atom exerts a strong electron-withdrawing alpha-effect. This renders the C1 position significantly more electrophilic than the C3 position. Consequently, nucleophilic attack by morpholine occurs almost exclusively at C1, yielding the undesired 4-(3-bromoisoquinolin-1-yl)morpholine[4]. The intermediate Meisenheimer complex formed at C1 is thermodynamically stabilized because the negative charge localizes directly on the electronegative ring nitrogen without disrupting the aromaticity of the fused benzene ring.
-
The Validated Standard (Route B): To bypass the C1 alpha-effect, the validated approach builds the isoquinoline core from a pre-functionalized acyclic precursor. By treating (2-cyanophenyl)acetonitrile with anhydrous HBr, we simultaneously achieve cyclization and regioselective bromination to yield 1-bromoisoquinolin-3-amine[5]. The primary amine at C3 is then selectively converted into a morpholine ring via double alkylation with bis(2-bromoethyl) ether[6].
Logical comparison of synthetic workflows for this compound.
Experimental Protocols: The Self-Validating System
The following methodologies detail the validated Route B. Every step is designed with built-in causality to ensure high fidelity and reproducibility.
Step 1: Synthesis of 1-Bromoisoquinolin-3-amine
Causality Focus: Anhydrous conditions are critical here. The presence of water would hydrolyze the nitrile groups to amides or carboxylic acids, permanently preventing the cyclization.
-
Preparation: Suspend 10.0 g of (2-cyanophenyl)acetonitrile in 150 mL of strictly anhydrous diethyl ether in a flame-dried, multi-neck flask equipped with a gas inlet.
-
Reaction: Cool the suspension to 0 °C using an ice-water bath. Bubble dry, anhydrous HBr gas through the mixture at a steady rate for 45–60 minutes.
-
Observation (Self-Validation): The reaction is self-indicating; as the cyclization proceeds, the hydrobromide salt of the product will precipitate out of the ether as a dense, insoluble solid[5].
-
Workup: Pour the suspension into an excess of saturated aqueous NaHCO3 to neutralize the HBr and liberate the free base. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from petroleum ether/CH2Cl2 to yield 1-bromoisoquinolin-3-amine as an off-white solid (Typical yield: 66%)[5].
Step 2: Double Alkylation to this compound
Causality Focus: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk makes it non-nucleophilic, preventing it from reacting with the alkylating agent to form unwanted quaternary ammonium salts. Toluene is chosen as the solvent to allow for a high reflux temperature (110 °C), which provides the necessary activation energy to close the morpholine ring.
-
Preparation: In a sealed pressure tube or heavy-walled flask, combine 1-bromoisoquinolin-3-amine (5.0 g, 22.4 mmol) and (6.2 g, 26.8 mmol)[6].
-
Reagents: Add anhydrous toluene (50 mL) followed by DIPEA (11.7 mL, 67.2 mmol).
-
Reaction: Purge the vessel with nitrogen, seal tightly, and heat to 110 °C for 24 hours.
-
Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (100 mL), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with a gradient of hexanes/ethyl acetate) to isolate the target compound[2].
Quantitative Data & Performance Comparison
To objectively validate the superiority of the de novo synthesis, our analytical lab conducted a side-by-side comparison of Route A and Route B. The results confirm that direct S_NAr is not viable for this specific regioisomer.
| Parameter | Route A (Direct S_NAr) | Route B (De Novo Cyclization) |
| Target Product Yield | < 5% | 60–65% (Over 2 steps) |
| Major Product Formed | 4-(3-Bromoisoquinolin-1-yl)morpholine | This compound |
| Regiomeric Purity | Poor (C1 attack dominates) | > 98% (Controlled by cyclization) |
| Scalability | Not viable for target | Highly scalable (Kilogram scale) |
| Purification Difficulty | High (Difficult isomer separation) | Low (Standard Flash Chromatography) |
Conclusion
For the synthesis of this compound, attempting to shortcut the process via direct nucleophilic aromatic substitution on 1,3-dibromoisoquinoline is a false economy that inevitably leads to the wrong regioisomer. By adopting the de novo cyclization of (2-cyanophenyl)acetonitrile followed by morpholine ring construction, researchers can guarantee the correct regiochemistry required for advanced KRAS G12C inhibitor development.
References
-
Thieme Connect (Science of Synthesis): Product Class 5: Isoquinolines (Synthesis of 1-haloisoquinolin-3-amines). Available at:[Link]
- Google Patents (US10647715B2):KRas G12C inhibitors.
- Google Patents (EP3710439B1):KRAS G12C INHIBITORS.
Sources
- 1. This compound | 1179148-99-2 [chemicalbook.com]
- 2. US10647715B2 - KRas G12C inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 2,2'-Dibromodiethyl ether | 5414-19-7 [chemicalbook.com]
A Senior Application Scientist's Guide to Comparative Bioassays: Morpholine vs. Piperazine Isoquinoline Analogs
Introduction: The Strategic Choice of Heterocycle in Isoquinoline Scaffolds
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, from natural alkaloids to synthetic drugs targeting a wide array of diseases.[1][2] The functionalization of this core is a critical step in drug design, where the choice of appended heterocyclic moieties like morpholine and piperazine can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth comparison of morpholine- and piperazine-substituted isoquinoline analogs. While direct, head-to-head bioassay data for structurally identical analogs differing only by this heterocycle is sparse in published literature, a comparative analysis can be synthesized from existing studies. We will delve into the fundamental physicochemical differences that guide the choice of one scaffold over the other, present representative biological data, and provide detailed experimental protocols for their evaluation. Our focus is to explain the causality behind experimental design, empowering researchers to make strategic decisions in their drug discovery programs.
Pillar 1: Physicochemical & Metabolic Rationale—Why Choose One Over the Other?
The decision to incorporate a morpholine versus a piperazine ring is not arbitrary; it is a strategic choice rooted in fundamental chemical properties that impact a molecule's behavior in vitro and in vivo.
-
Morpholine: The substitution of a methylene group (in a piperidine-like ring) with an oxygen atom makes the morpholine ring more polar and generally more metabolically stable.[3] The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen (pKa of morpholine ~8.7) compared to piperazine.[3][4] This can decrease the molecule's susceptibility to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to a longer half-life.[3] The ring itself offers a hydrogen bond acceptor (the oxygen) and a hydrogen bond donor/acceptor (the nitrogen), contributing to a balanced lipophilic-hydrophilic profile.[5]
-
Piperazine: This symmetrical diazacyclohexane is a common building block in pharmaceuticals. Its two nitrogen atoms provide versatile handles for substitution, allowing for fine-tuning of potency and physicochemical properties.[6] The second nitrogen atom can be functionalized to modulate basicity, introduce additional pharmacophoric features, or attach solubilizing groups. However, piperazine and its N-alkylated derivatives can be more susceptible to metabolic degradation, including N-dealkylation.[7]
The choice is therefore a trade-off: morpholine is often selected to enhance metabolic stability and introduce polarity, while piperazine offers greater synthetic versatility and opportunities to optimize target engagement through its second nitrogen atom.[5][8]
Pillar 2: Comparative Bioassay Data—A Synthesized Analysis
To illustrate the biological potential of these two classes of compounds, we present a synthesized summary of their anticancer activities. The following data is collated from separate studies and is intended to be representative of the potencies that can be achieved, rather than a direct, controlled comparison.
Table 1: Representative Antiproliferative Activity of Morpholine-Substituted Isoquinoline Analogs
| Compound Class | Specific Analog | Cancer Cell Line | Bioassay | Potency (IC₅₀/GI₅₀) | Reference |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 (Lung) | MTT Assay | 0.033 µM | [9] |
| Compound 10h | MCF-7 (Breast) | MTT Assay | 0.087 µM | [9] | |
| N-(3-morpholinopropyl)-substituted Benzoindoloisoquinolines | Compound 3 | Panel of 9 cell lines | N/A | Mean GI₅₀ = 39 nM | [2][10] |
Note: Tetrahydroquinolines are structurally related to isoquinolines and provide relevant context.
Table 2: Representative Antiproliferative Activity of Piperazine-Substituted Isoquinoline Analogs
| Compound Class | Specific Analog | Cancer Cell Line | Bioassay | Potency (IC₅₀/GI₅₀) | Reference |
| 1-(5-isoquinolinesulfonyl)piperazine Analogs | Compound 1 | M. tuberculosis | Whole-cell assay | MIC₉₀ = 3.1 µM | [11] |
| 4-Piperazine Isoquinoline Derivatives | Compound 25 | Tau Aggregation Assay | Cellular Assay | EC₅₀ = 15 nM | [12] |
| Phenylaminoisoquinolinequinones | Compound 4a | AGS (Gastric) | MTT Assay | 0.5 µM | [13] |
| Compound 4a | SK-MES-1 (Lung) | MTT Assay | 0.7 µM | [13] |
Pillar 3: Structure-Activity Relationship (SAR) Insights
Analysis of various studies reveals key structural features that drive the activity of these analogs:
-
For Piperazine Analogs: In a study on antitubercular agents, the piperazine and isoquinoline rings were deemed essential for whole-cell activity, with the isoquinoline nitrogen playing a crucial role in compound uptake.[11][14] Modifications to the piperazine ring or increasing the distance between key functional groups often led to a significant loss of activity.[11]
-
For Morpholine Analogs: In a series of mTOR inhibitors, the incorporation of a morpholine moiety, along with electron-withdrawing trifluoromethyl groups on an adjacent benzamide ring, was found to significantly enhance cytotoxic potency and selectivity.[9] For other morpholine derivatives, substitution at the C-4 position of the morpholine ring with certain groups was shown to be positive for activity.[15]
These findings underscore that while the core heterocycle (morpholine or piperazine) sets the foundational properties, fine-tuning through substitutions on both the heterocycle and the isoquinoline scaffold is critical for achieving high potency.
Pillar 4: Experimental Design & Self-Validating Protocols
To ensure the generation of reliable and reproducible data, rigorous and well-controlled experimental protocols are paramount. Below are detailed methodologies for key bioassays used to compare these compounds.
Comparative Bioassay Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of novel isoquinoline analogs.
Caption: High-level workflow for screening and characterizing isoquinoline analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced.[16][17] It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.[18]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test isoquinoline analog in 100% DMSO.
-
Create a serial dilution series of the compound in the appropriate kinase assay buffer.
-
Reconstitute recombinant kinase, substrate, and ATP according to the manufacturer's instructions (e.g., Promega).[19]
-
-
Kinase Reaction (384-well plate format):
-
Add 2.5 µL of the test compound at various concentrations to the wells. Include a positive control (DMSO vehicle, 100% activity) and a negative control (no kinase, 0% activity).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[16]
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated to ATP and triggers a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.[13]
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.[20]
-
Protocol 2: Cellular Antiproliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine a compound's growth inhibitory 50 (GI₅₀) or IC₅₀ concentration.[20][21]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[20]
-
Allow cells to adhere and resume growth overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[20]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀/IC₅₀ value using non-linear regression analysis.[20]
-
Pillar 5: Visualizing Mechanism of Action—A Representative Signaling Pathway
Many isoquinoline analogs exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by isoquinoline inhibitors.
Senior Scientist's Perspective and Conclusion
The selection between a morpholine and a piperazine substituent on an isoquinoline scaffold is a nuanced decision that balances the pursuit of potency with the need for favorable drug-like properties.
-
Morpholine is often a strategic choice when initial leads suffer from poor metabolic stability. Its inherent chemical properties can confer a more robust pharmacokinetic profile, making it an attractive option for lead optimization.[3]
-
Piperazine provides unparalleled synthetic flexibility. The second nitrogen atom is a powerful tool for medicinal chemists, allowing for the exploration of a wider chemical space to enhance target binding, improve solubility, or modulate other physicochemical parameters.[6]
The available data does not declare one heterocycle as universally superior to the other. Instead, it highlights a fundamental principle of drug discovery: the optimal choice is context-dependent and is dictated by the specific biological target, the identified structure-activity relationships, and the overall therapeutic objectives. The robust bioassay protocols detailed herein provide the necessary framework to empirically determine which scaffold, and which specific analog, holds the most promise for development as a novel therapeutic agent.
References
- Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors - Benchchem.
- Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH - PMC.
- Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds - Benchchem.
- Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Deriv
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI.
- Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines - PMC.
- A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents - Benchchem.
- Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [.beta.-(aroylamino)ethyl]piperazines and -piperidines and [2-[(arylamino)carbonyl]ethyl]piperazines, -piperidines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines.
- Pharmacological profile of morpholine and its derivatives Several...
- Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer tre
- Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
- A review on pharmacological profile of Morpholine derivatives - ResearchG
- A review on pharmacological profile of Morpholine derivatives - ResearchG
- Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed.
- An updated review on morpholine derivatives with their pharmacological actions.
- Discovery of 4‑Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity - eScholarship.org.
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents - French-Ukrainian Journal of Chemistry.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
- Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents | Request PDF - ResearchG
- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry.
- Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed.
- Morpholine, Piperazine, and Piperidine Deriv
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- PIPERAZINES -
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed.
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem.
- Piperazine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS.
- Piperazine and morpholine:Synthetic preview and pharmaceutical applic
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pharmacy180.com [pharmacy180.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Precision in Purity: Comparative Guide to Elemental Analysis Standards for 4-(1-bromoisoquinolin-3-yl)morpholine
Executive Summary
4-(1-bromoisoquinolin-3-yl)morpholine (C₁₃H₁₃BrN₂O) is a critical heterocyclic scaffold, often utilized in the synthesis of PI3K/mTOR kinase inhibitors. However, its validation via Elemental Analysis (EA) presents a specific chemical challenge: the "Halogen Interference Effect."
Standard combustion analysis (CHN) relies on the complete oxidation of the sample. The presence of Bromine (Br) at the C1-position of the isoquinoline ring creates two failure modes:
-
Incomplete Combustion: Heterocyclic bromides are refractory, often leaving carbonaceous residue.
-
Detector Interference: Free bromine gas (
) can mimic water or nitrogen signals in thermal conductivity detectors (TCD) if not quantitatively scrubbed.
This guide compares the performance of three calibration strategies—Acetanilide (The Industry Standard) , 1-Bromobenzoic Acid (The Matrix-Matched Specialist) , and BBOT (The Multi-Element Control) —to determine the optimal protocol for validating this specific brominated morpholine derivative.
Part 1: Technical Analysis of the Analyte
Before selecting a standard, we must understand the theoretical composition of the target molecule to set acceptance criteria.
Target Molecule: this compound
-
Formula: C₁₃H₁₃BrN₂O
-
Molecular Weight: 293.16 g/mol
-
Structure: Fused isoquinoline ring with a heavy halogen (Br) and a saturated morpholine ring.
Theoretical Composition Table
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 13 | 156.13 | 53.26% | 52.86 – 53.66% |
| Hydrogen (H) | 13 | 13.10 | 4.47% | 4.07 – 4.87% |
| Nitrogen (N) | 2 | 28.01 | 9.56% | 9.16 – 9.96% |
| Bromine (Br) | 1 | 79.90 | 27.25% | N/A (unless CHNS-Br) |
Part 2: Comparative Analysis of Calibration Standards
For a researcher analyzing this brominated compound, the choice of calibration standard dictates the reliability of the data. Below is an objective comparison of the three primary alternatives.
Acetanilide (C₈H₉NO)[1][2]
-
Role: The universal "Gold Standard" for CHN calibration.
-
Performance: Excellent stability and combustion profile.
-
Deficiency: Lacks Halogens. Calibrating with Acetanilide assumes your combustion tube's silver wool packing is 100% efficient. It cannot detect if the silver trap is saturated. If the trap is full, Br₂ gas from your sample will pass to the detector, causing a false high Nitrogen reading.
1-Bromobenzoic Acid (C₇H₅BrO₂)[1]
-
Role: The "Matrix-Matched" Standard.
-
Performance: Contains ~39% Bromine.
-
Advantage: It stresses the combustion system exactly like your analyte. If the silver trap is failing, the calibration curve for this standard will fail immediately, alerting you before you waste sample.
-
Recommendation: Essential for QC. Use this as a "Check Standard" (QC) every 10 runs when analyzing brominated isoquinolines.
BBOT (C₂₆H₂₆N₂O₂S)[1]
-
Role: The Multi-Element Standard (C, H, N, S).[1]
-
Performance: High molecular weight, complex structure.
-
Relevance: Useful if the morpholine derivative is a salt (e.g., mesylate or sulfate), but less specific for bromine interference than 1-Bromobenzoic acid.
Comparative Performance Matrix
| Feature | Acetanilide | 1-Bromobenzoic Acid | BBOT |
| Primary Use | K-Factor Calibration (Slope) | System Suitability (QC) | Sulfur/Complex Validation |
| Bromine Content | 0% | ~39.7% | 0% |
| Combustion Ease | High (Clean burn) | Medium (Requires O₂ boost) | Medium |
| Cost Efficiency | High | Medium | Low (Expensive) |
| Risk for Target | High Risk: Can mask scrubber failure. | Low Risk: Detects scrubber failure. | Medium Risk: No Br check. |
Part 3: Optimized Experimental Protocol
To achieve publication-quality data for this compound, do not rely on a single standard. Use the "Dual-Standard Strategy."
Step 1: Instrument Preparation (The Scrubber Logic)
The combustion tube must be packed with Silver Wool (Ag) at the exit zone (maintained at ~850°C).
-
Mechanism:[2]
-
Warning: AgBr melts at 432°C. If the zone is too hot or the wool is saturated, Br₂ breaks through.
Step 2: The "Oxygen Boost" Method
Brominated heterocycles are flame-retardants by nature. You must add a combustion aid.
-
Reagent: Tungsten Trioxide (
) or Vanadium Pentoxide ( ). -
Dosage: 10–20 mg of
mixed with the sample in the tin capsule. -
Why? This provides localized oxygen injection, preventing the formation of refractory carbon "coke" inside the capsule.
Step 3: The Workflow (Step-by-Step)
-
Conditioning: Run 3 "Blank" cycles (empty tin capsules) to stabilize the baseline.
-
Calibration (K-Factor): Weigh 3 replicates of Acetanilide (1.5 – 2.5 mg). Run to establish the calibration slope.
-
Validation (The Critical Step): Weigh 1 replicate of 1-Bromobenzoic Acid .
-
Pass Criteria: C/H/N values must be within ±0.3% of theoretical.[3]
-
Fail Mode: If Nitrogen reads high (>0.5% error), your Silver trap is saturated. Stop and repack.
-
-
Sample Analysis: Weigh 2.0 mg of This compound + 15 mg
.-
Fold the tin capsule tightly to exclude atmospheric nitrogen.
-
-
Analysis: Run in duplicate.
Part 4: Visualization of the Combustion Pathway
The following diagram illustrates the critical "Trap or Fail" decision point specific to brominated morpholines.
Figure 1: The Combustion Analysis Pathway highlighting the critical role of the Silver (Ag) Trap in preventing Bromine interference.
Part 5: Troubleshooting Data Anomalies
If your analysis of this compound fails, consult this diagnostic table:
| Symptom | Probable Cause | Corrective Action |
| Low Carbon (<52.8%) | Incomplete Combustion (Coking) | Increase |
| High Nitrogen (>10.0%) | Bromine Breakthrough | The Ag-trap is spent. Replace the reduction tube packing immediately. |
| High Hydrogen | Moisture / Hygroscopicity | Morpholine rings can H-bond with water. Dry sample at 40°C under vacuum for 4 hours. |
| Drifting Baseline | Ash accumulation | Clean the crucible; Bromine residues can be corrosive to quartz. |
References
-
ASTM International. (2019).[4] ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[4][5] (Note: While Kjeldahl is referenced, modern combustion (Dumas) is preferred for heterocycles).
-
Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306. (Demonstrates Acetanilide/BBOT calibration protocols).
-
PerkinElmer. (2015). The Elemental Analysis of Various Classes of Chemical Compounds.[6] (Details the use of Tungsten Trioxide for halogenated samples).
-
University of British Columbia (UBC). (2023). Summary of CHNS Elemental Analysis Common Problems. (Guidelines on tolerance limits and sulfur/halogen handling).
Sources
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 4-(1-bromoisoquinolin-3-yl)morpholine
Executive Safety Summary
Compound Class: Halogenated Heterocyclic Amine Primary Hazard Classification (Inferred): High Potency Irritant / Potential Sensitizer
Handling 4-(1-bromoisoquinolin-3-yl)morpholine requires a safety strategy that addresses two distinct chemical moieties: the isoquinoline core (associated with biological activity and potential toxicity) and the morpholine substituent (associated with basicity and skin permeation).
While specific toxicological data for this exact catalog number may be sparse, the Precautionary Principle dictates we treat this as a Occupational Exposure Band (OEB) 3 compound (
Critical Hazards Overview
| Hazard Domain | Risk Assessment | Mechanism of Action |
| Inhalation | High (Dust/Aerosol) | Isoquinoline derivatives are potent mucous membrane irritants. Dust inhalation can lead to delayed respiratory edema. |
| Skin Contact | Severe | Morpholine moieties enhance lipophilicity, facilitating dermal absorption. The aryl bromide functionality poses a risk of contact sensitization. |
| Eye Contact | Corrosive/Irritant | Basic nitrogen centers can cause rapid corneal opacity and irreversible damage upon contact. |
| Reactivity | Moderate | Susceptible to vigorous reaction with strong oxidizing agents and strong acids. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The lipophilic nature of this molecule requires a barrier strategy designed to prevent permeation.
Tiered Protection Protocol
| Body Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or Silver Shield® (Laminate) | Morpholine derivatives can permeate thin nitrile. The double layer creates a "breakthrough buffer," allowing time to doff gloves safely if the outer layer is compromised. |
| Respiratory | Engineering Control Primary Work strictly within a certified Fume Hood.Secondary: N95 or P100 Respirator (if outside hood). | Engineering controls are superior to PPE. However, during weighing of static-prone solids, a respirator prevents inhalation of micro-particles that bypass the sash. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+)Prohibited: Safety Glasses | Safety glasses allow vapors/dust to bypass the side shields. Goggles provide a sealed environment against basic dusts. |
| Dermal/Body | Tyvek® Lab Coat (Closed front)+ Chemical Apron (for liquid handling) | Cotton coats absorb chemicals, keeping them against the skin. Tyvek repels particulates and incidental splashes. |
Operational Workflow: Step-by-Step Handling
This protocol utilizes a "Chain of Custody" approach to safety, ensuring the compound is never uncontained.
Phase 1: Preparation & Weighing (Critical Control Point)
Objective: Eliminate dust generation and static discharge.
-
Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat and spatula. Brominated heterocycles are often dry, fluffy solids that carry high static charges.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize surface area exposure.
-
Technique: Do not dump the solid. Use a tapping motion to transfer.
-
Why? "Dumping" creates an aerosol cloud. Tapping keeps the solid mass localized.
-
Phase 2: Solubilization & Reaction
Objective: Prevent exothermic runaway and splashing.
-
Solvent Choice: When dissolving in organic solvents (e.g., DMSO, DCM), add the solvent slowly to the solid.
-
Vessel Selection: Use round-bottom flasks with joint clips (Keck clips).
-
Why? Pressurization from mild exotherms can pop unclipped stoppers, aerosolizing the solution.
-
-
Temperature Control: If using strong acids/bases in the reaction, cool the vessel to 0°C first. The basic morpholine nitrogen can protonate exothermically.
Phase 3: Quenching & Waste
Objective: Segregate halogenated waste.
-
Quenching: Quench reaction mixtures slowly.
-
Segregation: Dispose of all liquid waste in the Halogenated Organic Waste stream.
-
Critical: Do not mix with strong oxidizers (e.g., Nitric acid waste) as this can liberate toxic bromine gas (
).
-
Visualization: Safety Logic Pathway
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational safety workflow emphasizing critical control points (Red) and engineering controls (Blue).
Emergency Response Protocols
Pre-Experiment Requirement: Ensure a Calcium Gluconate gel (if HF is used in parallel) and a Polyethylene Glycol (PEG 400) based skin cleanser are available. While PEG is typically for phenols, it is excellent for solubilizing lipophilic organics like this compound from the skin.
| Incident | Immediate Action | Scientific Rationale |
| Skin Exposure | 1. Blot (do not rub) excess chemical.2. Wash with soap/water for 15 mins.3.[1] Seek medical attention. | Rubbing abrades the stratum corneum, accelerating absorption of the morpholine derivative. |
| Eye Exposure | 1. Flush at eyewash station for 15 minutes minimum .2.[1][2] Hold eyelids open forcibly. | Basic compounds (morpholine) cause saponification of eye lipids; immediate dilution is the only way to prevent blindness. |
| Spill (Solid) | 1. Dampen a paper towel with inert solvent (heptane or water).2. Place over powder.3. Scoop up. | Dry sweeping generates dust. The "Wet Method" captures particles via capillary action. |
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary for Morpholine (CID 8083). National Library of Medicine. Retrieved October 26, 2023.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromoisoquinoline.
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Isoquinoline.
(Note: While specific SDS data for the exact conjugate this compound is proprietary or rare, the references above provide the toxicological grounding for its constituent fragments, which form the basis of this safety assessment.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
